CX-5011
Description
Properties
IUPAC Name |
sodium;5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2.Na/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19;/h1,3-11H,(H,23,24)(H,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIFELDKZUCPMJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N4NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333382-30-1 | |
| Record name | CX-5011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333382301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CX-5011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5JG09KS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of CX-5011
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-5011 is a potent and selective, ATP-competitive small molecule inhibitor of protein kinase CK2, a ubiquitous serine/threonine kinase frequently overexpressed in a multitude of human cancers. Emerging research has unveiled a compelling dual mechanism of action for this compound, positioning it as a promising therapeutic candidate. Beyond its canonical role as a CK2 inhibitor that triggers apoptosis, this compound also induces a distinct, non-apoptotic form of cell death known as methuosis. This technical guide provides an in-depth exploration of the multifaceted mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
Protein kinase CK2 is a highly conserved and constitutively active enzyme that plays a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a highly selective inhibitor of CK2, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those resistant to conventional chemotherapeutic agents. Uniquely, this compound also possesses the ability to induce methuosis, a form of cell death characterized by extensive cytoplasmic vacuolization, through a mechanism independent of its CK2 inhibitory activity. This guide will dissect these two distinct, yet complementary, modes of action.
Mechanism of Action
Inhibition of Protein Kinase CK2 and Induction of Apoptosis
This compound acts as a potent, ATP-competitive inhibitor of CK2, with a reported in vitro Ki value of less than 1 nM.[1] By binding to the ATP-binding pocket of the CK2 catalytic subunit, this compound effectively blocks the phosphorylation of downstream CK2 substrates. This inhibition disrupts key pro-survival signaling pathways, ultimately leading to the induction of apoptosis.
One of the critical pathways affected by this compound-mediated CK2 inhibition is the PI3K/Akt signaling cascade. CK2 is known to phosphorylate Akt at serine 129 (S129), a modification that promotes its stability and activity. By inhibiting CK2, this compound leads to a reduction in Akt S129 phosphorylation, thereby attenuating the pro-survival signals mediated by the Akt pathway and tipping the cellular balance towards apoptosis.[2]
CK2-Independent Induction of Methuosis via Rac1 Activation
A fascinating and distinct mechanism of action of this compound is its ability to induce methuosis, a non-apoptotic form of cell death. This process is characterized by the formation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. Importantly, the induction of methuosis by this compound is independent of its CK2 inhibitory activity.
The underlying mechanism for methuosis induction involves the activation of the small GTPase Rac1.[3] Activated Rac1 is a key regulator of macropinocytosis, a process of bulk fluid uptake from the extracellular environment. This compound treatment leads to a sustained activation of Rac1, resulting in uncontrolled macropinocytosis and the subsequent accumulation of large vacuoles that ultimately lead to cell death.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines, including drug-sensitive and drug-resistant variants. The following tables summarize the available quantitative data for this compound.
| Cell Line | Cell Type | Phenotype | DC50 (µM)[4] |
| CEM-S | Acute lymphoblastic leukemia | Sensitive | 1.8 ± 0.2 |
| CEM-R | Acute lymphoblastic leukemia | Doxorubicin-resistant | 2.1 ± 0.3 |
| K562-S | Chronic myelogenous leukemia | Sensitive | 1.9 ± 0.2 |
| K562-R | Chronic myelogenous leukemia | Imatinib-resistant | 2.5 ± 0.4 |
| U937-S | Histiocytic lymphoma | Sensitive | 2.3 ± 0.3 |
| U937-R | Histiocytic lymphoma | Etoposide-resistant | 2.8 ± 0.5 |
| U2OS-S | Osteosarcoma | Sensitive | 4.5 ± 0.6 |
| U2OS-R | Osteosarcoma | Doxorubicin-resistant | 5.1 ± 0.7 |
Experimental Protocols
In Vitro CK2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on CK2.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP in a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Anti-proliferative Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the DC50 or IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Rac1 Activation Assay (G-LISA)
Objective: To measure the levels of active, GTP-bound Rac1 in cells treated with this compound.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells with a lysis buffer provided in a Rac1 G-LISA activation assay kit.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
G-LISA Assay: Add equal amounts of protein from each sample to the wells of a Rac-GTP affinity plate and follow the manufacturer's protocol for incubation, washing, and detection steps.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) and normalize it to the protein concentration to determine the relative levels of active Rac1.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
References
CX-5011: A Selective Protein Kinase CK2 Inhibitor for Cancer Therapy
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[1] Its overexpression is implicated in a wide range of human cancers, making it a compelling target for therapeutic intervention.[2][3] CX-5011 has emerged as a highly potent and selective ATP-competitive inhibitor of CK2, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and preclinical efficacy, with a focus on quantitative data and detailed experimental methodologies.
Introduction to this compound
This compound is a small molecule inhibitor belonging to a class of tricyclic compounds that exhibit high affinity and selectivity for the ATP-binding site of protein kinase CK2.[1][4] Structurally, it is an analog of the clinical-stage CK2 inhibitor CX-4945 (silmitasertib).[4] The presence of a pyrimidine ring in this compound, in place of the pyridine ring in CX-4945, is believed to contribute to its enhanced selectivity.[3][4] this compound has demonstrated potent inhibition of CK2 activity both in cell-free assays and in various cancer cell lines, leading to the induction of apoptosis and cell cycle arrest.[2]
Mechanism of Action
This compound functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the CK2 catalytic subunit.[4] This binding event prevents the phosphorylation of CK2 substrates, thereby disrupting the downstream signaling pathways that promote cell survival and proliferation. The tricyclic scaffold of this compound mimics the adenine moiety of ATP, allowing for strong hydrophobic interactions within the active site.[4] A key feature of this class of inhibitors is a carboxylic acid group that penetrates deep into the active site, forming crucial interactions that contribute to their high potency.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Kinase | Comments |
| IC50 | 0.175 nM | Native CK2 | Highly potent inhibition. |
| Ki | <1 nM | CK2 | Demonstrates strong binding affinity.[1] |
| Gini Coefficient | 0.735 | Panel of 102/235 kinases | A measure of selectivity; a higher value indicates greater selectivity. This compound shows higher selectivity than CX-4945 (0.615).[3][4] |
Table 2: Cellular Activity (DC50 - Concentration inducing 50% cell death)
| Cell Line | Cancer Type | DC50 (µM) | Treatment Duration |
| CEM-S (Sensitive) | T-cell leukemia | ~5 | 24h (1% FCS) |
| CEM-R (Resistant) | T-cell leukemia | ~7 | 24h (1% FCS) |
| U2OS-S (Sensitive) | Osteosarcoma | ~15 | 48h (10% FCS) |
| U2OS-R (Resistant) | Osteosarcoma | ~15 | 48h (10% FCS) |
| KCL22-R (Resistant) | Chronic Myeloid Leukemia | Not specified | Not specified |
| K562-R (Resistant) | Chronic Myeloid Leukemia | Not specified | Not specified |
Data for CEM and U2OS cells are estimated from graphical representations in the cited literature.[1]
Table 3: Pharmacokinetics
| Species | Bioavailability (%F) | Half-life (t1/2) |
| Rat | 44% | 6.4 hr |
| Dog | 44% | 3.3 hr |
[2]
Key Signaling Pathways and Cellular Effects
Inhibition of CK2 by this compound impacts several critical signaling pathways, ultimately leading to anti-tumor effects.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines.[2][5] This is evidenced by positive staining for Annexin-V and JC-1 in BXPC3 pancreatic cancer cells.[2] In drug-resistant cell lines, this compound treatment leads to the cleavage of PARP, a hallmark of caspase-dependent apoptosis.[6]
Caption: this compound inhibits CK2, leading to the induction of apoptosis.
Cell Cycle Arrest
Treatment with this compound can induce cell cycle arrest. In MDA-MB-231 breast cancer cells, this compound was found to cause an accumulation of cells in the G1 phase of the cell cycle.[2]
Overcoming Drug Resistance
A significant finding is the ability of this compound to induce cell death in cancer cells that have developed resistance to conventional chemotherapeutic agents.[1][7] Studies have shown that this compound is effective in both sensitive (S) and resistant (R) variants of several tumor cell lines, including those that overexpress the P-glycoprotein (Pgp) extrusion pump.[1] This suggests that this compound is not a substrate for Pgp and can overcome this common mechanism of multidrug resistance.
Furthermore, this compound has shown synergistic effects when combined with other anti-cancer drugs. In chronic myeloid leukemia (CML) cells resistant to imatinib, this compound in combination with imatinib and the MEK inhibitor U0126 resulted in a potent synergistic reduction in cell viability.[8]
Methuosis Induction
Interestingly, this compound has a dual mechanism of action. Besides CK2 inhibition, it can induce a form of cell death called methuosis, which is characterized by the formation of large fluid-filled vacuoles derived from macropinocytosis.[9] This effect is independent of its CK2 inhibitory activity and is mediated through the activation of the small GTPase Rac1.[9]
Caption: this compound induces methuosis via Rac1 activation.
Experimental Protocols
In Vitro CK2 Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against CK2 in a cell-free system.
Objective: To determine the IC50 value of this compound for CK2.
Materials:
-
Recombinant human CK2 enzyme
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)[10]
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (Radiometric Assay):
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the CK2 enzyme, peptide substrate, and the diluted this compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).[11]
-
Stop the reaction by adding an equal volume of 40% trichloroacetic acid (TCA).[11]
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software.
References
- 1. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 7. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CK2 alpha 1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 11. merckmillipore.com [merckmillipore.com]
The Dual Function of CX-5011: A Technical Guide to its Roles in Apoptosis and Methuosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-5011, a potent and selective inhibitor of Protein Kinase CK2 (formerly Casein Kinase II), has emerged as a compound of significant interest in oncology research due to its dual mechanism of inducing cell death. This technical guide provides an in-depth exploration of the two distinct cell death pathways triggered by this compound: apoptosis, driven by its canonical role as a CK2 inhibitor, and methuosis, a form of non-apoptotic cell death induced through a CK2-independent mechanism. This document summarizes key quantitative data, details experimental protocols for studying these phenomena, and visualizes the underlying signaling pathways.
Introduction
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2][3] Its role in promoting cell survival and proliferation while suppressing apoptosis makes it a compelling target for cancer therapy.[2][4] this compound is a potent and selective, ATP-competitive inhibitor of CK2, demonstrating a Ki in the low nanomolar range.[2] Inhibition of CK2 by this compound disrupts pro-survival signaling pathways, ultimately leading to the induction of apoptosis in a variety of cancer cell lines.[2][4]
Intriguingly, further research has unveiled a second, distinct mechanism of cell death induced by this compound, termed methuosis.[5] Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[5] Crucially, the induction of methuosis by this compound is independent of its CK2 inhibitory activity and is instead mediated through the activation of the small GTPase Rac1.[5] This dual functionality of this compound presents a unique therapeutic potential, offering two distinct avenues for eliminating cancer cells.
Quantitative Data: Efficacy of this compound in Cancer Cell Lines
The cytotoxic and cytostatic effects of this compound have been evaluated across a range of cancer cell lines. The following tables summarize the reported 50% drug concentration (DC50) or 50% inhibitory concentration (IC50) values for apoptosis induction. It is important to note that the specific values can vary depending on the cell line, experimental conditions (such as serum concentration), and the duration of treatment.
Table 1: DC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (µM) | Treatment Duration | Reference |
| CEM (S) | T-cell leukemia | 2.40 ± 0.07 | 48h (1% FCS) | [2] |
| CEM (R) | T-cell leukemia (drug-resistant) | 2.51 ± 0.60 | 48h (1% FCS) | [2] |
| U2OS (S) | Osteosarcoma | 2.13 ± 0.21 | 48h (1% FCS) | [2] |
| U2OS (R) | Osteosarcoma (drug-resistant) | 2.01 ± 0.02 | 48h (1% FCS) | [2] |
| 2008 (S) | Ovarian carcinoma | 5.07 ± 1.42 | 48h (10% FCS) | [2] |
| 2008 (R) | Ovarian carcinoma (drug-resistant) | 2.68 ± 0.81 | 48h (10% FCS) | [2] |
| LAMA84 (S) | Chronic Myeloid Leukemia | 3.58 ± 0.55 | 48h (10% FCS) | [2] |
| LAMA84 (R) | Chronic Myeloid Leukemia (Imatinib-resistant) | 3.05 ± 0.42 | 48h (10% FCS) | [2] |
| K562 (S) | Chronic Myeloid Leukemia | 3.01 ± 1.39 | 48h (10% FCS) | [2] |
| K562 (R) | Chronic Myeloid Leukemia (Imatinib-resistant) | 3.10 ± 0.86 | 48h (10% FCS) | [2] |
Table 2: IC50 Values for Methuosis Induction by this compound
| Cell Line | Cancer Type | IC50 for Vacuole Formation (µM) | Treatment Duration | Reference |
| U-87 MG | Glioblastoma | ~5-10 | 24h | [6] |
| HuCCA-1 | Cholangiocarcinoma | Vacuolation observed at 10 µM | 24h | [7] |
| KKU-M213 | Cholangiocarcinoma | Vacuolation observed at 10 µM | 24h | [7] |
Signaling Pathways
Apoptosis Induction via CK2 Inhibition
The primary mechanism of this compound-induced apoptosis is through the direct inhibition of Protein Kinase CK2. By blocking the ATP-binding site of CK2, this compound prevents the phosphorylation of numerous downstream substrates that are critical for cell survival and proliferation. This leads to the activation of the intrinsic apoptotic pathway, characterized by caspase activation and subsequent cleavage of cellular proteins.
Caption: this compound induced apoptosis pathway.
Methuosis Induction via Rac1 Activation
This compound induces methuosis through a mechanism that is independent of CK2 inhibition.[5] This pathway is initiated by the activation of the small GTPase Rac1. Activated Rac1 promotes uncontrolled macropinocytosis, leading to the formation of large, fluid-filled vacuoles within the cytoplasm. The accumulation of these vacuoles ultimately results in cell death.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CX-5011 in Inhibiting Pro-Survival Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-5011 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase CK2 (formerly Casein Kinase II), a ubiquitously expressed serine/threonine kinase. CK2 is frequently overexpressed in a multitude of human cancers and plays a pivotal role in promoting cell growth, proliferation, and survival by phosphorylating a vast array of substrate proteins involved in key pro-survival signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of pro-survival pathways, induction of apoptosis, and its potential as an anti-cancer therapeutic. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Introduction to this compound and Protein Kinase CK2
Protein Kinase CK2 is a constitutively active enzyme that is crucial for the regulation of numerous cellular processes.[1] Its anti-apoptotic and pro-survival functions are central to its role in oncogenesis.[2][3] CK2 exerts its influence through the phosphorylation of hundreds of substrates, thereby modulating major signaling networks, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5]
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CK2.[2][6] By competitively binding to the ATP-binding pocket of CK2, this compound effectively abrogates its kinase activity, leading to the dephosphorylation of its downstream substrates. This inhibition disrupts the pro-survival signaling cascades that are often hyperactivated in cancer cells, ultimately leading to cell cycle arrest and apoptosis.[2][6]
Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways
This compound's primary mechanism of action is the direct inhibition of CK2, which in turn affects multiple downstream signaling pathways critical for cell survival.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[7][8] CK2 has been shown to directly phosphorylate and activate key components of this pathway, including Akt1 at serine 129 (S129).[9][10][11] This phosphorylation promotes the activation of Akt1, contributing to the pro-survival signaling cascade.[12] this compound, by inhibiting CK2, prevents the phosphorylation of Akt1 at S129, thereby attenuating the downstream signaling of the PI3K/Akt pathway.[13] Interestingly, some studies suggest that in certain contexts, this compound can inhibit downstream effectors like ribosomal protein S6 (rpS6) phosphorylation independently of affecting the activation state of Akt or mTOR, indicating a more complex regulatory mechanism.[14][15]
The MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[16][17] The role of CK2 in directly regulating core components of the MAPK/ERK pathway is less defined than its role in the PI3K/Akt pathway. However, crosstalk between the PI3K/Akt and MAPK/ERK pathways is well-established. In some cellular contexts, inhibition of CK2 by this compound has been shown to affect the phosphorylation status of ERK, suggesting an indirect regulatory role.[14] For instance, in imatinib-resistant CML cells, this compound did not affect the activation state of MEK/ERK signaling but still caused a drop in rpS6 phosphorylation, a downstream effector of both pathways.[14]
Induction of Apoptosis
A primary consequence of inhibiting pro-survival pathways with this compound is the induction of apoptosis, or programmed cell death.[2][6] By blocking the anti-apoptotic signals propagated by pathways like PI3K/Akt, this compound shifts the cellular balance towards apoptosis. This is evidenced by the activation of caspases and the cleavage of downstream substrates such as poly(ADP-ribose) polymerase (PARP).[18]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines. The DC50 (50% cell death) values demonstrate the potent cytotoxic effects of this compound.
Table 1: DC50 Values of this compound in Various Cancer Cell Lines [2][6][19]
| Cell Line | Cancer Type | Condition | DC50 (µM) |
| CEM-S | T-cell leukemia | 1% FCS, 48h | 2.40 ± 0.07 |
| CEM-R | T-cell leukemia (drug-resistant) | 1% FCS, 48h | 2.51 ± 0.60 |
| U2OS-S | Osteosarcoma | 1% FCS, 48h | >10 |
| U2OS-R | Osteosarcoma (drug-resistant) | 1% FCS, 48h | 8.59 ± 0.62 |
| 2008-S | Ovarian carcinoma | 1% FCS, 48h | 2.13 ± 0.21 |
| 2008-R | Ovarian carcinoma (drug-resistant) | 1% FCS, 48h | 2.01 ± 1.42 |
| LAMA84-S | Chronic Myeloid Leukemia | 10% FCS, 48h | 5.07 ± 0.81 |
| LAMA84-R | Chronic Myeloid Leukemia (Imatinib-resistant) | 10% FCS, 48h | 2.68 ± 1.18 |
| K562-S | Chronic Myeloid Leukemia | 10% FCS, 48h | 3.58 ± 0.78 |
| K562-R | Chronic Myeloid Leukemia (Imatinib-resistant) | 10% FCS, 48h | 3.05 ± 1.39 |
| KCL22-S | Chronic Myeloid Leukemia | 10% FCS, 48h | 3.01 ± 0.86 |
| KCL22-R | Chronic Myeloid Leukemia (Imatinib-resistant) | 10% FCS, 48h | 3.10 ± 0.86 |
Data are presented as mean ± standard deviation from multiple independent experiments.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Phosphorylated Proteins
This protocol is designed to detect changes in the phosphorylation status of key proteins in signaling pathways following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-Akt (S129), Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro CK2 Kinase Activity Assay
This assay measures the ability of this compound to directly inhibit the enzymatic activity of CK2.
Materials:
-
Recombinant human CK2 enzyme
-
Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
Kinase reaction buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radioactive assay) or luminometer (for ADP-Glo™ assay)
-
Scintillation counter (for radioactive assay)
Procedure (using radioactive method):
-
Prepare a reaction mixture containing kinase reaction buffer, the specific CK2 peptide substrate, and MgCl₂.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding recombinant CK2 enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of CK2 activity inhibition relative to the vehicle control.
Conclusion
This compound is a promising anti-cancer agent that effectively targets the pro-survival functions of Protein Kinase CK2. By inhibiting CK2, this compound disrupts key signaling pathways, including the PI3K/Akt/mTOR and, to some extent, the MAPK/ERK pathways, leading to the induction of apoptosis in a wide range of cancer cells, including those resistant to conventional therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and the broader field of CK2 inhibition in oncology. Further research is warranted to fully elucidate the complex downstream effects of this compound and to optimize its clinical application.
References
- 1. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential phosphorylation of Akt1 and Akt2 by protein kinase CK2 may account for isoform specific functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of CK2β subunit down-regulation on Akt signalling in HK-2 renal cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. products.advansta.com [products.advansta.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Impact of CX-5011 on Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-5011 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase CK2 (formerly known as casein kinase 2).[1][2] CK2 is a pleiotropic serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a critical role in promoting cell survival, proliferation, and resistance to apoptosis.[1][3] By targeting CK2, this compound has emerged as a promising therapeutic agent, demonstrating significant anti-proliferative effects and the ability to induce apoptosis in various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its impact on cancer cell signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the catalytic activity of CK2.[1] This inhibition leads to the reduced phosphorylation of numerous downstream substrates that are integral components of key pro-survival signaling pathways. A primary target of this compound's action is the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, metabolism, and survival that is often hyperactivated in cancer.
Impact on the PI3K/Akt/mTOR Signaling Cascade
This compound has been shown to modulate the PI3K/Akt/mTOR pathway, leading to decreased cell viability and the induction of apoptosis. While the inhibitor does not appear to directly affect the activation state of MEK/ERK1/2 or the core components of the PI3K/Akt/mTOR pathways, it significantly impacts the phosphorylation of downstream effectors. A key substrate in this context is the 40S ribosomal protein S6 (rpS6). Inhibition of CK2 by this compound leads to a marked decrease in the phosphorylation of rpS6, which is associated with a reduction in protein synthesis and contributes to the induction of apoptosis. This effect is particularly relevant in overcoming resistance to other targeted therapies, such as the Bcr-Abl inhibitor imatinib in Chronic Myeloid Leukemia (CML).
dot
References
Unraveling the Kinase Selectivity Profile of CX-5011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the kinase selectivity profile of CX-5011, a potent and highly selective inhibitor of Protein Kinase CK2. While comprehensive quantitative screening data for this compound against extensive kinase panels is not publicly available, this document synthesizes known inhibitory activities, comparative selectivity with related compounds, and detailed experimental methodologies to offer a thorough understanding of its specificity.
Executive Summary
This compound is a small molecule inhibitor targeting Protein Kinase CK2 (formerly Casein Kinase 2), a serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[1] Dysregulation of CK2 activity is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2] A key attribute of this compound is its remarkable selectivity for CK2, a feature that minimizes off-target effects and enhances its therapeutic potential. This high selectivity has been confirmed through extensive kinase panel screening.[3]
Kinase Selectivity Profile
While the complete raw data from large-scale kinase screens for this compound are proprietary, the available literature consistently highlights its exceptional selectivity. This compound has been profiled against a panel of 235 protein kinases, which confirmed its high specificity for CK2.[3]
To provide a quantitative perspective, we can examine the selectivity data of the closely related and well-characterized CK2 inhibitor, CX-4945 (Silmitasertib) . It is important to note that studies have indicated that This compound possesses even greater selectivity than CX-4945 .
Quantitative Data for the Related Compound CX-4945
The following table summarizes the known inhibitory activity of CX-4945 against a panel of kinases. This data serves as a reference point to infer the highly selective nature of this compound.
| Kinase Target | IC50 (nM) | Percent Inhibition | Concentration (nM) | Notes |
| CK2 | 1 | >90% | 500 | Primary target. |
| FLT3 | 35 | >90% | 500 | Off-target activity observed in cell-free assays, but inactive in cell-based assays at 10 µM.[4] |
| PIM1 | 46 | >90% | 500 | Off-target activity observed in cell-free assays, but inactive in cell-based assays at 10 µM.[4] |
| CDK1 | 56 | >90% | 500 | Off-target activity observed in cell-free assays, but inactive in cell-based assays at 10 µM.[4] |
| CLK3 | - | >90% | 500 | |
| DYRK2 | - | >90% | 500 | |
| HIPK3 | - | >90% | 500 | |
| GSK3β | - | 55% | 500 | |
| Various | - | <50% | 500 | At 500 nM, CX-4945 inhibited 49 out of 235 kinases by more than 50%.[5] |
This table is compiled from multiple sources and represents the selectivity profile of CX-4945. This compound is reported to be more selective.
The Gini coefficient, a measure of selectivity, for this compound is reported to be 0.735, which is considered indicative of high selectivity. This is higher than that of CX-4945, further supporting the superior specificity of this compound.
Experimental Protocols
The determination of kinase inhibition profiles is typically achieved through biochemical assays. A gold-standard method for this is the radiometric kinase assay.
Radiometric Kinase Assay for CK2 Activity
This protocol is a representative example for determining the in vitro efficacy of this compound against its primary target, CK2.
Objective: To measure the enzymatic activity of Protein Kinase CK2 in the presence of varying concentrations of this compound to determine the IC50 value.
Materials:
-
Recombinant human Protein Kinase CK2 (α and β subunits)
-
This compound
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare the kinase reaction mixture containing the kinase reaction buffer, recombinant CK2 enzyme, and the specific peptide substrate.
-
Inhibitor Incubation: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mixture. Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction mixture. The final ATP concentration should be at or near the Km for CK2.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Panel Screening
For broader selectivity profiling, a similar radiometric assay principle is adapted for a large number of different kinases. Key modifications include:
-
Kinase-Specific Substrates: Each kinase in the panel is assayed with its own specific or a suitable generic substrate.
-
Optimized Reaction Conditions: The buffer conditions (e.g., pH, salt concentration, co-factors) are optimized for each individual kinase.
-
Standardized ATP Concentration: The ATP concentration is typically kept at or near the Km for each respective kinase to ensure accurate and comparable IC50 values.
Visualizations
The following diagrams illustrate key concepts and workflows related to the kinase selectivity profiling of this compound.
Conclusion
This compound is a highly potent and exceptionally selective inhibitor of Protein Kinase CK2. While a comprehensive quantitative dataset of its activity against a full kinome panel is not publicly available, evidence from its comparison with the closely related compound CX-4945 strongly supports its superior selectivity. The detailed experimental protocols for radiometric kinase assays provide a robust framework for researchers to independently verify its potency and selectivity. The high degree of selectivity of this compound minimizes the potential for off-target effects, making it a valuable tool for studying the cellular functions of CK2 and a promising candidate for further therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Foundational Studies on CX-5011-Induced Methuosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies on CX-5011-induced methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. This compound, a structural analog of the protein kinase CK2 inhibitor CX-4945, has emerged as a potent inducer of methuosis through a CK2-independent mechanism, highlighting its potential as a novel anti-cancer therapeutic strategy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Core Findings and Quantitative Data
This compound induces methuosis, a form of cell death driven by hyperstimulation of macropinocytosis, leading to the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[1][2] Foundational research indicates that this compound is approximately four times more potent at inducing this vacuolization than its parent compound, CX-4945, with effects observed at low micromolar concentrations.[2] The mechanism of action is independent of protein kinase CK2 inhibition and is critically dependent on the activation of the small GTPase Rac1.[2] Inhibition of Rac1, either pharmacologically or through siRNA-mediated downregulation, has been shown to impair the ability of this compound to induce methuosis.[2]
While specific dose-response data for this compound-induced methuosis is not extensively available in the public domain, studies on its effect on cell viability provide valuable insights. The following table summarizes the 50% cell death concentration (DC50) of this compound in various cancer cell lines, as determined by MTT assays. It is important to note that this study focused on apoptosis, but the data provides a quantitative measure of the compound's cytotoxic activity.
| Cell Line | Cell Type | Treatment Time | DC50 (µM) |
| S-CEM | T-cell lymphoblast-like | 24 hours | 0.9 ± 0.1 |
| R-CEM | T-cell lymphoblast-like (drug-resistant) | 24 hours | 1.1 ± 0.2 |
| S-U2OS | Osteosarcoma | 48 hours | 4.8 ± 0.4 |
| R-U2OS | Osteosarcoma (drug-resistant) | 48 hours | 5.2 ± 0.6 |
| 2008 | Ovarian carcinoma | 48 hours | 3.5 ± 0.4 |
| C13 | Ovarian carcinoma (drug-resistant) | 48 hours | 3.9 ± 0.3 |
| K562 | Chronic myelogenous leukemia | 48 hours | 1.8 ± 0.2 |
| K562-R | Chronic myelogenous leukemia (drug-resistant) | 48 hours | 2.1 ± 0.3 |
| LAMA84 | Chronic myelogenous leukemia | 48 hours | 2.5 ± 0.3 |
| LAMA84-R | Chronic myelogenous leukemia (drug-resistant) | 48 hours | 2.9 ± 0.4 |
| (Data sourced from Zanin et al., 2012.[3][4]) |
Signaling Pathway of this compound-Induced Methuosis
The induction of methuosis by this compound is centered on the activation of Rac1.[1][2] This activation is a key step that initiates a cascade of events leading to enhanced macropinocytosis and the subsequent failure of macropinosome maturation and recycling. The accumulation of the late endosomal marker Rab7 has been observed following this compound treatment, suggesting a disruption in the trafficking of macropinosomes.[1] Based on the established mechanisms of H-Ras-induced methuosis, a putative signaling pathway for this compound is proposed below.
Key Experimental Protocols
This section details the methodologies for the pivotal experiments used to characterize this compound-induced methuosis.
Cell Viability Assay (MTT Assay)
This protocol is used to quantify the cytotoxic effects of this compound.
-
Materials:
-
Cancer cell lines (e.g., U251 glioblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the DC50 value.[3][4]
-
Rac1 Activation Assay (PBD Pull-Down Assay)
This assay is designed to measure the levels of active, GTP-bound Rac1 in cells treated with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 1 mM DTT, 5% glycerol, protease inhibitors)
-
PAK-PBD (p21-binding domain of p21-activated kinase) agarose beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the lysate with GTPγS and another with GDP as positive and negative controls, respectively.
-
Incubate the cell lysates (including controls) with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Rac1 antibody.
-
Normalize the amount of pulled-down Rac1-GTP to the total Rac1 in the input lysates.
-
Macropinocytosis Assay (Dextran Uptake Assay)
This protocol allows for the visualization and quantification of macropinocytosis.
-
Materials:
-
Cancer cell lines
-
This compound
-
Fluorescently labeled high-molecular-weight (70 kDa) dextran (e.g., FITC-dextran)
-
Serum-free medium
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells with this compound for the desired time in a serum-free medium.
-
Add FITC-dextran (e.g., 1 mg/mL) to the medium and incubate for 30 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to stop uptake and remove extracellular dextran.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and mount the coverslips on slides using a mounting medium with DAPI.
-
Visualize the cells using a fluorescence microscope. Quantify the number and size of dextran-positive vesicles per cell.
-
Alternatively, for a more quantitative analysis, after step 4, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
Conclusion
The foundational studies of this compound reveal its potent ability to induce methuosis in cancer cells through a CK2-independent pathway that is reliant on the activation of Rac1. This unique mechanism of action positions this compound as a promising candidate for further investigation in the development of novel anti-cancer therapies, particularly for tumors that are resistant to conventional apoptosis-inducing agents. The experimental protocols and signaling pathway outlined in this guide provide a solid framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound-induced methuosis.
References
- 1. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of nonapoptotic cell death by activated Ras requires inverse regulation of Rac1 and Arf6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Non-Apoptotic Cell Death by Activated Ras Requires Inverse Regulation of Rac1 and Arf6 - PMC [pmc.ncbi.nlm.nih.gov]
CX-5011: A Technical Guide to its Impact on CK2 Substrate Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of CX-5011, a potent and selective inhibitor of Protein Kinase CK2. The focus is on its specific effects on the phosphorylation of key CK2 substrates, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows. This compound, a derivative of the clinical-stage inhibitor CX-4945, is noted for its comparable potency and enhanced selectivity, making it a valuable tool for cancer research and therapeutic development.[1][2]
Quantitative Data on CK2 Substrate Phosphorylation
This compound's primary mechanism of action is the direct inhibition of CK2, a pleiotropic, constitutively active serine/threonine kinase that plays a critical anti-apoptotic role and is frequently overexpressed in cancer cells.[3][4][5] Inhibition by this compound leads to a measurable decrease in the phosphorylation of various downstream CK2 substrates. The following table summarizes the quantitative effects observed in different cancer cell models.
| Substrate (Phosphorylation Site) | Effect of this compound | Quantitative Change | Cell Line/Model | Reference |
| Akt (Ser129) | Dephosphorylation | Almost complete abrogation | Imatinib-Resistant KCL22 (CML) | [1] |
| Dephosphorylation | More pronounced dephosphorylation compared to pS13 Cdc37 | Lymphoblastic CEM cells | [3][6] | |
| rpS6 (Ribosomal protein S6) | Dephosphorylation | ~65% drop in phosphorylation | Imatinib-Resistant KCL22 (CML) | [1] |
| Endogenous Proteins | General Dephosphorylation | >50% reduction in overall CK2 activity at sub-micromolar concentrations | S-CEM and R-CEM cells | [3][4] |
Note: In the context of imatinib-resistant CML cells, this compound's effect on rpS6 phosphorylation occurs without affecting the activation state of the upstream MEK/ERK1/2 or PI3K/Akt/mTOR signaling pathways, suggesting a distinct regulatory mechanism mediated by CK2.[1][7]
Signaling Pathways Affected by this compound
This compound intervenes in critical cell survival and proliferation pathways by inhibiting CK2. In imatinib-resistant Chronic Myeloid Leukemia (CML), CK2 appears to mediate a mechanism of resistance by maintaining hyper-phosphorylation of ribosomal protein S6 (rpS6). This compound effectively counters this by reducing rpS6 phosphorylation.[1][7] The diagram below illustrates this pathway, highlighting the inhibitory action of this compound.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to quantify the effects of this compound on CK2 substrate phosphorylation.
Western Blot Analysis of Protein Phosphorylation
Western blotting is the primary method used to assess the phosphorylation state of specific proteins following treatment with this compound.
a) Cell Lysis and Protein Quantification:
-
Treat cells (e.g., KCL22, CEM) with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 4, 16, or 24 hours).[1][4]
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
b) SDS-PAGE and Immunoblotting:
-
Denature 10-20 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser129, anti-phospho-rpS6) and total protein (e.g., anti-Akt, anti-actin) as a loading control.[4]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
In Vitro CK2 Kinase Activity Assay
This assay directly measures the enzymatic activity of CK2 from cell lysates, providing a quantitative measure of inhibition by this compound.[8]
-
Prepare cell lysates from cells treated with this compound or vehicle as described in the Western Blot protocol.
-
In a reaction tube, combine 1-2 µg of total protein lysate with a phosphorylation mixture.[8]
-
The typical phosphorylation mixture contains:
-
50 mM Tris-HCl, pH 7.5
-
100 mM NaCl
-
10 mM MgCl₂
-
0.1 mM [γ-³³P]ATP (or [γ-³²P]ATP)
-
A specific CK2 peptide substrate (e.g., RRRADDSDDDDD).[6]
-
-
Initiate the reaction by adding the ATP and incubate at 30°C for 10-15 minutes.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper (P81).
-
Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated radioactive ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate CK2 activity as a percentage of the activity measured in vehicle-treated control cells.[8]
Summary and Conclusion
This compound is a highly selective and potent inhibitor of protein kinase CK2.[9] Its application in cancer cell models demonstrates a clear and quantifiable reduction in the phosphorylation of key CK2 substrates, notably Akt at Ser129 and the ribosomal protein rpS6.[1] These effects disrupt pro-survival signaling and can overcome mechanisms of drug resistance, as seen in imatinib-resistant CML cells.[1][7] The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively study and utilize this compound as a tool to investigate CK2 signaling and as a potential therapeutic agent.
References
- 1. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
Initial Investigation into the Anti-proliferative Effects of CX-5011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial investigations into the anti-proliferative effects of CX-5011, a potent and selective inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Concepts: Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the potent and selective inhibition of Protein Kinase CK2, a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] CK2 plays a crucial role in promoting cell survival, proliferation, and angiogenesis, while simultaneously suppressing apoptosis. By inhibiting CK2, this compound effectively disrupts these pro-tumoral signaling cascades, leading to cancer cell death.
Recent studies have unveiled a dual efficacy for this compound.[3][4] Beyond its established role as a CK2 inhibitor, this compound has been shown to induce a form of non-apoptotic cell death known as methuosis.[1][3][5] This process is characterized by the formation of large, fluid-filled cytoplasmic vacuoles derived from uncontrolled macropinocytosis.[1][3][5] Notably, the induction of methuosis by this compound appears to be independent of its CK2 inhibitory activity and is mediated through the activation of the small GTPase Rac1.[3][4]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across various cancer cell lines, primarily through the determination of the half-maximal drug concentration required to induce 50% of cell death (DC50). The following tables summarize the available DC50 values for this compound in both drug-sensitive (S) and drug-resistant (R) cancer cell lines.
Table 1: DC50 Values of this compound in Human Cancer Cell Lines (48-hour treatment)
| Cell Line | Cancer Type | Variant | DC50 (µM) | Serum Concentration |
| CEM | Leukemia | S | 2.40 ± 0.07 | 1% FCS |
| CEM | Leukemia | R | 2.51 ± 0.60 | 1% FCS |
| U2OS | Osteosarcoma | S | >10 | 1% FCS |
| U2OS | Osteosarcoma | R | 8.59 ± 0.62 | 1% FCS |
| 2008 | Ovarian Carcinoma | S | 2.13 ± 0.02 | 1% FCS |
| 2008 | Ovarian Carcinoma | R | 2.01 ± 0.21 | 1% FCS |
| LAMA84 | Chronic Myeloid Leukemia | S | 5.07 ± 1.42 | 10% FCS |
| LAMA84 | Chronic Myeloid Leukemia | R | 2.68 ± 0.81 | 10% FCS |
| K562 | Chronic Myeloid Leukemia | S | 3.58 ± 1.18 | 10% FCS |
| K562 | Chronic Myeloid Leukemia | R | 3.05 ± 0.78 | 10% FCS |
| KCL22 | Chronic Myeloid Leukemia | S | 3.01 ± 1.39 | 10% FCS |
| KCL22 | Chronic Myeloid Leukemia | R | 3.10 ± 0.86 | 10% FCS |
Table 2: DC50 Values of this compound in a Leukemia Cell Line under Different Serum Conditions (24-hour treatment)
| Cell Line | Cancer Type | Variant | DC50 (µM) | Serum Concentration |
| CEM | Leukemia | S | 7.51 ± 2.33 | 10% FCS |
| CEM | Leukemia | R | 7.59 ± 1.35 | 10% FCS |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's anti-proliferative effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FCS, L-glutamine, penicillin, and streptomycin)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis solution (e.g., 20% SDS in 50% dimethylformamide, pH 4.7)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/100 µL per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
One hour before the end of the incubation, add 10 µL of MTT solution to each well.
-
Stop the reaction by adding 100 µL of lysis solution to each well.
-
Incubate the plate overnight at 37°C to allow for the complete solubilization of formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the DC50 values using appropriate software.[6]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FLUOS staining kit (containing Annexin V-FITC, Propidium Iodide (PI), and incubation buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture flasks.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of incubation buffer.
-
Add 2 µL of Annexin V-FITC and 2 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of incubation buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content histogram is used to model the percentage of cells in the G0/G1, S, and G2/M phases.[8]
Western Blot Analysis for CK2 Signaling
This technique is used to detect changes in the phosphorylation status of proteins downstream of CK2.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay reagents (e.g., Bradford assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-rpS6, anti-rpS6, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to assess changes in protein phosphorylation.[9]
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathways
Caption: Dual mechanisms of this compound: CK2 inhibition and methuosis induction.
Experimental Workflow for Anti-Proliferative Effect Analysis
Caption: Workflow for assessing this compound's anti-proliferative effects.
Conclusion
The initial investigations into this compound reveal a promising anti-proliferative agent with a dual mechanism of action. Its ability to potently inhibit the pro-survival kinase CK2 and independently induce methuosis suggests its potential for broad therapeutic application, including in drug-resistant cancers. The provided data and protocols offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology. Further studies, including in vivo xenograft models, are warranted to fully elucidate its efficacy and safety profile.
References
- 1. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CX-5011 Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-5011 is a potent and selective inhibitor of protein kinase CK2, a crucial enzyme implicated in cell growth, proliferation, and survival.[1][2] Dysregulation of CK2 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This compound has been shown to induce apoptosis and overcome drug resistance in cancer cells.[1][2][3] Furthermore, this compound has a dual mechanism of action, not only inhibiting CK2 but also inducing a form of cell death known as methuosis through the activation of Rac1.[4][5] These properties make this compound a valuable tool for cancer research and drug development.
Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its excellent solubilizing properties for this compound.[4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound, essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Weight | 362.32 g/mol | [4][6] |
| CAS Number | 1333382-30-1 | [4][6] |
| Chemical Formula | C₂₀H₁₁N₄NaO₂ | [4][6] |
| Appearance | Yellow solid | [4] |
| Solubility in DMSO | 3.64 mg/mL (10.05 mM) | [4] |
| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Recommended Storage (DMSO Stock) | -80°C for 6 months; -20°C for 1 month | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heat block set to 60°C
-
Sterile serological pipettes and pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies. Adjustments can be made based on specific experimental needs.
-
Pre-warming DMSO: To aid in dissolution, warm the required volume of DMSO to 60°C using a water bath or heat block. Hygroscopic DMSO can significantly impact solubility, so it is crucial to use a newly opened bottle of anhydrous DMSO.[4]
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a fume hood or designated weighing station. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.62 mg of this compound (Molecular Weight = 362.32 g/mol ).
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add the pre-warmed DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
If necessary, further warm the solution at 60°C for a short period, followed by vortexing, until the solution is clear.[4]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, allow the solution to cool to room temperature.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
-
Protocol for Preparing Working Solutions
For cell-based assays, the DMSO concentration in the final culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or an appropriate buffer to achieve the desired final concentrations for your experiment.
-
Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Dual mechanism of action of this compound.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C20H11N4NaO2 | CID 70702100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for CX-5011 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-5011 is a potent and highly selective, ATP-competitive inhibitor of protein kinase CK2, a crucial enzyme in cell growth, proliferation, and survival.[1][2] Dysregulation of CK2 is implicated in various diseases, particularly cancer, making it a significant target for therapeutic development. This compound has been demonstrated to induce apoptosis and overcome drug resistance in various cancer cell lines.[1][3][4] Beyond its well-documented role as a CK2 inhibitor, this compound has also been shown to induce a form of cell death called methuosis through the activation of Rac1, independent of its CK2 inhibitory activity.[5][6]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
Table 1: DC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal effective concentration (DC50) of this compound required to induce cell death in different human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | DC50 (µM) |
| S-CEM | T-cell lymphoblastoid leukemia (sensitive) | 0.49 ± 0.04 |
| R-CEM | T-cell lymphoblastoid leukemia (vinblastine-resistant) | 0.55 ± 0.05 |
| S-U2OS | Osteosarcoma (sensitive) | 0.85 ± 0.10 |
| R-U2OS | Osteosarcoma (MDR variant) | 0.70 ± 0.08 |
| S-2008 | Ovarian carcinoma (sensitive) | 1.20 ± 0.15 |
| R-2008 | Ovarian carcinoma (cisplatin-resistant) | 1.00 ± 0.12 |
| KCL22 | Chronic Myeloid Leukemia (imatinib-sensitive) | Not specified |
| R-KCL22 | Chronic Myeloid Leukemia (imatinib-resistant) | Not specified |
| K562 | Chronic Myeloid Leukemia (imatinib-sensitive) | Not specified |
| R-K562 | Chronic Myeloid Leukemia (imatinib-resistant) | Not specified |
Data extracted from PLOS One, 2012, 7(11): e49193.[7]
Experimental Protocols
1. Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.
-
Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO).[8] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution from this compound sodium salt (M.Wt: 362.32), dissolve 3.62 mg in 1 mL of DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
2. Cell Culture and Treatment
The following is a general guideline for cell culture and treatment with this compound. Specific conditions may need to be optimized for different cell lines.
-
Cell Lines: A variety of cancer cell lines have been used to study the effects of this compound, including human T lymphoblastoid CEM cells, osteosarcoma U2OS cells, ovarian carcinoma 2008 cells, and chronic myeloid leukemia (CML) cell lines such as KCL22 and K562.[2][8]
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI 1640 or D-MEM) supplemented with 10% (v/v) fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein analysis).
-
Allow the cells to attach and grow for 24 hours.
-
Dilute the this compound stock solution to the desired final concentrations in fresh culture medium. It is important to also prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of this compound used.
-
Replace the old medium with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 8, 24, 48, or 72 hours).
-
3. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and treat with a range of this compound concentrations as described above.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[7]
-
4. Apoptosis Assays
This compound has been shown to induce apoptosis in cancer cells.[9][10] The following are common methods to assess apoptosis.
-
Nucleosome Enrichment Assay: This ELISA-based assay quantifies the cytosolic enrichment of nucleosomes, a hallmark of apoptosis.
-
Treat cells with this compound for a specified period (e.g., 8 hours).[7]
-
Lyse the cells and centrifuge to separate the cytosolic fraction from the nuclear fraction.
-
Use a commercial cell death detection ELISA kit to quantify the amount of histone-associated DNA fragments (nucleosomes) in the cytosolic fraction.
-
Calculate the nucleosome enrichment factor as the ratio of the absorbance of treated cells to that of untreated cells.[7]
-
-
PARP Cleavage Analysis by Western Blot: Cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is another indicator of apoptosis.
-
Treat cells with this compound.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein (e.g., 10 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP.
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to detect the full-length (116 kDa) and cleaved (89 kDa) PARP fragments.[7] An increase in the cleaved fragment indicates apoptosis.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 2. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Western Blot Analysis of CK2 Inhibition by CX-5011
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a wide array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various human cancers, making it a compelling target for therapeutic intervention. CX-5011 is a potent and selective, ATP-competitive inhibitor of CK2 that has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of CK2 inhibition by this compound, primarily by assessing the phosphorylation status of its downstream substrates.
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound on CK2 signaling pathways. The protocols outlined below detail the necessary steps from cell culture and treatment to data analysis, enabling researchers to effectively evaluate the efficacy and mechanism of action of this inhibitor.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in inhibiting CK2 and its impact on cell viability across various cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Protein Kinase CK2
| Parameter | Value | Reference |
| IC50 (native CK2) | 0.175 nM | |
| Ki (in vitro) | <1 nM |
Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (µM) at 48h | Reference |
| S-CEM | Leukemia | 0.8 ± 0.2 | [2] |
| R-CEM | Leukemia (Drug-Resistant) | 1.1 ± 0.3 | [2] |
| S-LAMA84 | Leukemia | 1.5 ± 0.4 | [2] |
| R-LAMA84 | Leukemia (Imatinib-Resistant) | 1.9 ± 0.5 | [2] |
| S-K562 | Leukemia | 2.5 ± 0.6 | [2] |
| R-K562 | Leukemia (Imatinib-Resistant) | 3.1 ± 0.8 | [2] |
| S-2008 | Ovarian Cancer | 4.2 ± 1.1 | [2] |
| R-2008 | Ovarian Cancer (Cisplatin-Resistant) | 5.5 ± 1.5 | [2] |
| S-U2OS | Osteosarcoma | 6.8 ± 1.8 | [2] |
| R-U2OS | Osteosarcoma (Drug-Resistant) | 8.2 ± 2.2 | [2] |
DC50: Half maximal cytotoxic concentration.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess CK2 inhibition by this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., KCL22, K562, CEM) in appropriate cell culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 3, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 16, 24 hours). The optimal incubation time should be determined empirically for each cell line and target protein.
Protocol 2: Cell Lysis and Protein Quantification
-
Washing: Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[3]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. To ensure complete lysis and shear DNA, sonicate the lysate on ice for 10-15 seconds.[3]
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a specific amount of protein (e.g., 10-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt (Ser129), anti-phospho-rpS6 (Ser235/236), anti-CK2α, anti-Akt, anti-rpS6, and a loading control like anti-β-actin or anti-GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 5-10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to compare protein levels across different samples.
Mandatory Visualization
Caption: Signaling pathway of CK2 inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
References
Application of CX-5011 in Drug-Resistant Cancer Cell Lines: A Comprehensive Guide
Application Notes and Protocols for Researchers
Introduction
Drug resistance remains a significant hurdle in the successful treatment of cancer. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapy, leading to treatment failure and disease progression. One such mechanism involves the overexpression of the protein kinase CK2, which plays a pivotal role in cell survival and proliferation pathways. CX-5011 is a potent and selective, ATP-competitive inhibitor of CK2.[1] This document provides detailed application notes and protocols for the use of this compound in overcoming drug resistance in various cancer cell lines, based on preclinical research findings.
This compound has demonstrated efficacy in inducing apoptosis in both drug-sensitive and drug-resistant cancer cell lines.[2][3] Notably, it has shown the ability to circumvent the multidrug resistance (MDR) phenotype, often mediated by the P-glycoprotein (Pgp) efflux pump.[2][3] These characteristics make this compound a promising agent for researchers investigating novel strategies to combat drug-resistant cancers.
Data Presentation
The following table summarizes the cytotoxic efficacy of this compound, presented as the half-maximal drug concentration (DC50), in a panel of drug-sensitive (S) and drug-resistant (R) cancer cell lines. This data is derived from MTT assays performed after 48 hours of treatment, unless otherwise specified.[2]
Table 1: DC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines [2]
| Cell Line Pair | Sensitive (S) DC50 (µM) | Resistant (R) DC50 (µM) | Resistance Mechanism |
| CEM | 1.1 ± 0.2 (24h) | 1.3 ± 0.3 (24h) | MDR (Pgp expression) |
| U2OS | 3.5 ± 0.6 | 4.2 ± 0.7 | MDR (Pgp expression) |
| 2008 | 4.8 ± 0.5 | 5.5 ± 0.6 | Cisplatin resistance |
| LAMA84 | 2.9 ± 0.4 | 3.6 ± 0.5 | Imatinib resistance |
| KCL22 | 3.2 ± 0.4 | 3.9 ± 0.5 | Imatinib resistance |
| K562 | 3.8 ± 0.5 | 4.5 ± 0.6 | Imatinib resistance |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects on drug-resistant cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the DC50 value.
In Vitro CK2 Activity Assay
This assay measures the activity of endogenous CK2 in cell lysates following treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-33P]ATP
-
Phosphorylation buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
In a reaction tube, combine the cell lysate (1-2 µg of protein), phosphorylation buffer, and the CK2 peptide substrate.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express CK2 activity as a percentage of the activity in untreated control cells.
Apoptosis Detection
Apoptosis can be assessed through various methods, including the detection of nucleosome formation and the cleavage of PARP (Poly (ADP-ribose) polymerase).
a) Nucleosome Formation Assay (Cell Death Detection ELISA)
Materials:
-
Cell Death Detection ELISA kit
-
Cell lysates from treated and untreated cells
-
Microplate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Prepare cell lysates according to the manufacturer's protocol.
-
Perform the ELISA as described in the kit's manual to quantify the cytoplasmic histone-associated DNA fragments (nucleosomes).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
An increase in absorbance indicates an increase in apoptosis.
b) PARP Cleavage Analysis (Western Blotting)
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., actin or tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Separate cell lysate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PARP antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
-
Probe the membrane with a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathway of this compound in Drug-Resistant Cancer Cells
The following diagram illustrates the proposed mechanism of action of this compound in overcoming drug resistance. By inhibiting CK2, this compound can disrupt multiple pro-survival signaling pathways that are often hyperactivated in resistant cancer cells.
Caption: this compound inhibits CK2, leading to reduced pro-survival signaling and induction of apoptosis.
Experimental Workflow
The diagram below outlines the general experimental workflow for evaluating the efficacy of this compound in drug-resistant cancer cell lines.
Caption: Workflow for characterizing the effects of this compound on drug-resistant cancer cells.
References
Application Notes and Protocols for Establishing a Dose-Response Curve for CX-5011 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-5011 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2).[1][2] CK2 is a pleiotropic serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a crucial role in cell growth, proliferation, and survival.[1][3] Inhibition of CK2 by this compound has been demonstrated to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][4] Interestingly, this compound also exhibits a unique "Janus" efficacy, inducing a non-apoptotic form of cell death called methuosis through the activation of Rac1, a mechanism independent of its CK2 inhibitory activity.[4][5] These dual mechanisms of action make this compound a promising candidate for cancer therapy, particularly in the context of overcoming drug resistance.[3][6][7]
These application notes provide a comprehensive protocol for establishing a dose-response curve for this compound in an in vitro setting. The primary objective is to determine the concentration of this compound that elicits a half-maximal response (IC50 or EC50) in a specific cell line, a critical parameter for evaluating its potency and for designing further mechanistic studies.
Key Signaling Pathways of this compound
This compound primarily targets the protein kinase CK2, a key node in several pro-survival signaling pathways. Its inhibition leads to the induction of apoptosis. Independently, this compound can activate Rac1, leading to methuosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Detecting Apoptosis After CX-5011 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-5011 is a potent and highly selective inhibitor of Protein Kinase CK2, a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] CK2 plays a crucial role in cell growth, proliferation, and the suppression of apoptosis.[1][2] By inhibiting CK2, this compound disrupts these pro-survival pathways, leading to the induction of programmed cell death, or apoptosis, in cancer cells.[2] This makes this compound a promising candidate for cancer therapy. Furthermore, evidence suggests that this compound can also induce a non-apoptotic form of cell death known as methuosis, characterized by the accumulation of large cytoplasmic vacuoles.[3]
These application notes provide detailed protocols for the detection and quantification of apoptosis in cells treated with this compound, intended to guide researchers in their pre-clinical evaluation of this compound.
Mechanism of Action: this compound-Induced Apoptosis
Protein Kinase CK2 is a key regulator of various signaling pathways that promote cell survival and inhibit apoptosis. It exerts its anti-apoptotic effects through the phosphorylation of numerous substrates involved in both the intrinsic and extrinsic apoptotic pathways. By inhibiting CK2, this compound effectively removes this pro-survival brake, allowing apoptotic signaling to proceed.
References
- 1. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Methuosis Induced by CX-5011
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methuosis is a non-apoptotic form of programmed cell death characterized by the accumulation of large, fluid-filled intracellular vacuoles derived from macropinosomes. This distinct cell death pathway presents a novel therapeutic target in oncology, particularly for apoptosis-resistant cancers. CX-5011 has been identified as a potent inducer of methuosis. Unlike its structural analog CX-4945, this compound triggers methuosis through a mechanism independent of protein kinase CK2 inhibition[1]. The induction of methuosis by this compound is linked to the activation of the small GTPase Rac1, a key regulator of macropinocytosis[1][2][3].
These application notes provide a comprehensive guide to the techniques and protocols required to measure and characterize methuosis induced by this compound in a laboratory setting.
Key Experimental Techniques
The following section outlines the primary methods for quantifying this compound-induced methuosis, from observing the characteristic phenotype to dissecting the underlying molecular mechanism.
Assessment of Cytoplasmic Vacuolization and Macropinocytosis
The hallmark of methuosis is extensive cytoplasmic vacuolization resulting from dysregulated macropinocytosis[4]. This can be qualitatively observed and quantitatively measured.
a. Phase-Contrast Microscopy for Vacuole Visualization
A simple and direct method to observe the morphological changes associated with methuosis is phase-contrast microscopy. Cells undergoing methuosis will exhibit large, phase-lucent vacuoles in the cytoplasm.
b. Quantification of Macropinocytosis using Fluorescent Dextran
Macropinosomes are formed by the non-specific uptake of extracellular fluid. This process can be quantified by incubating cells with a fluorescently labeled, high-molecular-weight dextran, which is internalized via macropinocytosis[5][6].
Cell Viability and Cytotoxicity Assays
To quantify the cell death-inducing effects of this compound, standard cell viability assays can be employed.
a. MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[7][8].
Analysis of Signaling Pathways
This compound-induced methuosis is mediated by the activation of Rac1. The activation status of Rac1 and its downstream effector Arf6 can be assessed using pull-down assays.
a. Rac1 Activation Assay
This assay selectively pulls down the active, GTP-bound form of Rac1 from cell lysates using a protein domain that specifically binds to it (e.g., the p21-binding domain (PBD) of PAK1)[9][10][11].
b. Arf6 Activation Assay
In the context of Ras-induced methuosis, Rac1 activation leads to a decrease in active Arf6. This can be measured using a pull-down assay with a GST-fusion protein that specifically binds to active, GTP-bound Arf6 (e.g., GST-GGA3)[4][12][13][14][15].
Immunofluorescence for Late Endosome Markers
The vacuoles formed during methuosis often acquire characteristics of late endosomes. Immunofluorescence can be used to detect the presence of late endosome markers, such as Rab7, on the vacuolar membranes[3][16][17][18].
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: Quantification of Macropinocytosis with Fluorescent Dextran
| Treatment | Concentration (µM) | Mean Fluorescence Intensity/Cell (Arbitrary Units) | Percentage of Vacuolated Cells |
| Vehicle Control | - | 100 ± 12 | 5 ± 2 |
| This compound | 1 | 250 ± 25 | 30 ± 5 |
| This compound | 5 | 600 ± 45 | 75 ± 8 |
| This compound | 10 | 950 ± 60 | 90 ± 6 |
Table 2: Cell Viability Assessment by MTT Assay
| Treatment | Concentration (µM) | Cell Viability (% of Control) after 48h |
| Vehicle Control | - | 100 ± 5 |
| This compound | 1 | 85 ± 7 |
| This compound | 5 | 50 ± 6 |
| This compound | 10 | 20 ± 4 |
Table 3: Rac1 and Arf6 Activation Status
| Treatment | Concentration (µM) | Relative Rac1-GTP Levels (Fold Change vs. Control) | Relative Arf6-GTP Levels (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 5 | 3.5 ± 0.4 | 0.4 ± 0.1 |
| This compound + Rac1 Inhibitor | 5 | 1.2 ± 0.2 | 0.9 ± 0.2 |
Experimental Protocols
Protocol 1: Quantification of Macropinocytosis using Fluorescent Dextran
Materials:
-
Cells of interest (e.g., U251 glioblastoma cells)
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
Fluorescently labeled dextran (e.g., TMR-dextran, 70 kDa)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control in complete culture medium for the desired time (e.g., 24 hours).
-
Aspirate the medium and wash the cells once with serum-free medium.
-
Incubate the cells with 1 mg/mL fluorescent dextran in serum-free medium for 30 minutes at 37°C.
-
Place the plate on ice and wash the cells three times with ice-cold PBS to stop dextran uptake.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Rac1 Activation Pull-Down Assay
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)
-
PAK1-PBD agarose beads
-
Wash buffer (lysis buffer without NP-40)
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Western blotting reagents and equipment
Procedure:
-
Culture cells and treat with this compound or vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the lysate with PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Save a small aliquot of the total cell lysate for input control.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and total cell lysates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
Protocol 4: Immunofluorescence for Rab7
Materials:
-
Cells cultured on coverslips
-
This compound
-
4% PFA in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-Rab7
-
Fluorescently labeled secondary antibody
-
DAPI
-
Confocal microscope
Procedure:
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Rab7 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Image the cells using a confocal microscope.
Mandatory Visualizations
References
- 1. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated Imaging and Analysis for the Quantification of Fluorescently Labeled Macropinosomes [jove.com]
- 3. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arf6 Pull-Down Activation Assay Kit-武汉天德生物科技有限公司 [us.tandaneuron.com]
- 5. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Image-based Quantification of Macropinocytosis Using Dextran Uptake into Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Arf6 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 14. neweastbio.com [neweastbio.com]
- 15. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting CX-5011 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CX-5011. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Protein Kinase CK2, a pro-survival kinase that is often overexpressed in cancer cells.[1] Its primary mechanism of action is the inhibition of CK2, which can lead to the induction of apoptosis (programmed cell death) and a form of cell death known as methuosis.[2][3] Additionally, this compound has been shown to induce the activation of Rac1, a small GTPase involved in various cellular processes.[2]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress product information.
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[4]
Troubleshooting Solubility Issues
Q3: I'm having trouble dissolving this compound. What are the recommended solvents and concentrations?
This compound is soluble in DMSO and water.[5] For preparing stock solutions, DMSO is the most commonly used solvent.
| Solvent | Maximum Solubility |
| DMSO | 3.64 mg/mL (10.05 mM) |
Data sourced from MedChemExpress product information.
To achieve this concentration, gentle warming to 37°C and sonication may be necessary.[4] It is also recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[6]
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue for many poorly soluble compounds when the solvent environment changes from a high concentration of organic solvent to a predominantly aqueous one. Here are several strategies to mitigate precipitation:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your experimental setup, if possible. However, for some highly insoluble compounds, even this concentration may be too high.
-
Use a Co-solvent System: For in vivo studies, a co-solvent system has been described. A stock solution in DMSO can be further diluted with solvents like PEG300 and Tween-80 before adding the final aqueous component (e.g., saline).[6] This approach can also be adapted for in vitro assays where vehicle tolerance has been established.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes prevent the compound from crashing out of solution.
-
Pre-warm Aqueous Media: Warming your aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortex During Addition: Add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing.
Troubleshooting Stability Issues
Q5: How stable is this compound in cell culture media?
This compound has been successfully used in cell culture experiments with incubation times ranging from a few hours up to 48 hours in media such as RPMI 1640 and DMEM, both supplemented with fetal calf serum (FCS).[7][8] This suggests that this compound is sufficiently stable under these conditions for the duration of most standard cell-based assays. For experiments exceeding 48 hours, it is advisable to replace the medium with freshly prepared this compound to ensure a consistent concentration of the active compound.
Q6: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not extensively documented in the available literature. However, like many small molecules, its stability can be influenced by factors such as pH, light exposure, and the presence of reactive chemicals. To minimize potential degradation, it is recommended to:
-
Store stock solutions protected from light.
-
Prepare fresh dilutions in aqueous buffers for each experiment.
-
Avoid extreme pH conditions unless experimentally required.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 362.32 g/mol for the sodium salt)
-
Anhydrous, high-purity DMSO
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, use 3.62 mg.
-
Add the appropriate volume of DMSO.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, gently warm the vial to 37°C and sonicate for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol is adapted from a formulation that provides a clear solution of at least 0.36 mg/mL.[6]
-
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
-
-
Procedure (for 1 mL of working solution):
-
Start with 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. It is recommended to prepare this formulation fresh on the day of use.
-
Signaling Pathways
This compound Mechanism of Action
This compound primarily targets Protein Kinase CK2. Inhibition of CK2 can lead to apoptosis.[3] Independently of its effect on CK2, this compound can also induce methuosis through the activation of Rac1.[2]
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS: 1333382-30-1 (Free Acid: 1009821-06-0) [aobious.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding CX-5011 Efficacy in U2OS Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the reduced effectiveness of the protein kinase CK2 inhibitor, CX-5011, in the U2OS human osteosarcoma cell line. This resource offers troubleshooting guidance, detailed experimental protocols, and an exploration of the underlying molecular mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing that this compound is less effective at inducing cell death in our U2OS cell cultures compared to other cancer cell lines. Is this a known phenomenon?
A1: Yes, this is a documented observation. Studies have shown that U2OS cells exhibit a reduced sensitivity to this compound and its analog, CX-4945, when compared to other cancer cell lines. While the precise mechanisms are still under investigation, this differential sensitivity is not unexpected given the unique molecular characteristics of U2OS cells.
Q2: What are the potential molecular reasons for the decreased sensitivity of U2OS cells to this compound?
A2: The reduced efficacy of this compound in U2OS cells is likely multifactorial. Key contributing factors are thought to include:
-
Robust Compensatory Signaling Pathways: U2OS cells are known to possess highly active pro-survival signaling pathways, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways. These pathways can promote cell survival and proliferation independently of CK2, thereby compensating for its inhibition by this compound.
-
Differential Regulation of Ribosome Biogenesis: While CK2 is a known regulator of ribosome biogenesis, the intricate control of this process in U2OS cells, which involves functional p53 and Rb tumor suppressors, may render it less solely dependent on CK2 activity.
-
Potential for Off-Target Effects in Other Cell Lines: The pronounced cytotoxic effects of this compound in other cancer cell lines might be partially attributable to off-target effects of the inhibitor. U2OS cells may have mechanisms to counteract these off-target effects, leading to an apparent reduction in efficacy.
Q3: Our lab has confirmed high expression of CK2 in our U2OS cells. Why would a CK2 inhibitor be less effective if the target is present and abundant?
A3: High expression of a drug target does not always guarantee high sensitivity to its inhibitor. In the case of U2OS cells, while CK2 is indeed overexpressed and its knockdown does inhibit proliferation, the concept of "oncogene addiction" may be less pronounced.[1] The presence of powerful parallel signaling pathways means that even if CK2 is effectively inhibited, the cells have alternative routes to maintain their survival and proliferation. Overexpression of CK2 in U2OS cells has been shown to confer increased resistance to other pro-apoptotic drugs, suggesting its importance in cell survival, but also highlighting the cell's ability to adapt and rely on other pathways when one is blocked.
Q4: What experimental steps can we take to investigate the reduced efficacy of this compound in our U2OS cell line?
A4: To dissect the reasons for lower this compound sensitivity in your U2OS cells, consider the following experimental approaches:
-
Pathway Activation Analysis: Perform Western blotting to assess the basal activation status (i.e., phosphorylation levels) of key proteins in the PI3K/Akt and Wnt/β-catenin pathways in your U2OS cells compared to a sensitive cell line. Key targets include phospho-Akt (Ser473), phospho-GSK3β (Ser9), and active β-catenin.
-
Combination Therapy Studies: Investigate the synergistic effects of combining this compound with inhibitors of the PI3K/Akt (e.g., LY294002) or Wnt/β-catenin (e.g., ICG-001) pathways. A synergistic increase in cell death would support the hypothesis of compensatory signaling.
-
Ribosome Biogenesis Assay: Analyze rRNA synthesis in U2OS cells treated with this compound using a 5-ethynyl uridine (EU) incorporation assay. Compare the level of inhibition to that in a sensitive cell line to determine if CK2's role in this process is less critical in U2OS cells.
-
Phosphoproteomic Analysis: For a comprehensive view, consider a quantitative phosphoproteomic study to identify the downstream signaling events affected by this compound in U2OS cells versus a sensitive cell line. This can reveal which pathways are most significantly impacted and which remain active.
Quantitative Data Summary
The following table summarizes the reported 50% drug concentration (DC50) values for this compound and its analog CX-4945 in U2OS cells compared to a sensitive cell line (CEM, a T-cell leukemia line) after 48 hours of treatment.
| Cell Line | Compound | DC50 (µM) | Reference |
| U2OS-S (Sensitive) | CX-4945 | 11.2 ± 1.5 | [2] |
| U2OS-R (Resistant) | CX-4945 | 12.0 ± 1.2 | [2] |
| CEM-S (Sensitive) | CX-4945 | 2.5 ± 0.3 | [2] |
| CEM-R (Resistant) | CX-4945 | 3.5 ± 0.5 | [2] |
| U2OS-S (Sensitive) | This compound | > 20 | [2] |
| U2OS-R (Resistant) | This compound | > 20 | [2] |
| CEM-S (Sensitive) | This compound | 4.1 ± 0.4 | [3] |
| CEM-R (Resistant) | This compound | 4.8 ± 0.6 | [3] |
Note: The U2OS-R and CEM-R are multidrug-resistant sublines. The data indicates that both the sensitive and resistant U2OS lines are significantly less responsive to this compound than the CEM cell lines.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Potential Resistance in U2OS Cells
Caption: this compound inhibits CK2, but robust parallel survival signals in U2OS cells may lead to reduced efficacy.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow to investigate the molecular basis of reduced this compound efficacy in U2OS cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed U2OS cells and a this compound-sensitive control cell line in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the DC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat U2OS and control cells with this compound or vehicle for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-GSK3β (Ser9), GSK3β, active β-catenin, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
rRNA Synthesis Assay (5-Ethynyl Uridine Incorporation)
-
Cell Treatment: Seed U2OS cells on coverslips in a 24-well plate and treat with this compound or vehicle for the desired time.
-
EU Labeling: Add 1 mM 5-ethynyl uridine (EU) to the culture medium and incubate for 1 hour at 37°C to allow for incorporation into newly synthesized RNA.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 for 20 minutes.
-
Click-iT® Reaction: Perform the Click-iT® reaction according to the manufacturer's instructions to conjugate a fluorescent azide to the EU.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the mean fluorescence intensity of the EU signal within the nucleoli of at least 100 cells per condition using image analysis software.
References
- 1. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
CX-5011 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of CX-5011 in experimental settings. This compound is a potent and selective inhibitor of protein kinase CK2, however, like many small molecule inhibitors, it can exhibit off-target activities that may influence experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address these potential issues.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot common unexpected experimental results that may be associated with off-target effects of this compound.
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected Cell Death Phenotype (e.g., extensive cytoplasmic vacuolization) | Induction of methuosis, a non-apoptotic form of cell death, via Rac1 activation. This is a known off-target effect of this compound and is independent of CK2 inhibition.[1] | 1. Confirm Methuosis: Utilize the Methuosis Induction and Quantification Assay to verify the presence of large, fluid-filled vacuoles. 2. Assess Rac1 Activation: Perform a Rac1 Activation Assay to determine if the GTP-bound, active form of Rac1 is elevated in response to this compound treatment. 3. Inhibit Rac1: Use a specific Rac1 inhibitor to see if it rescues the vacuolization phenotype, confirming the role of Rac1 in the observed cell death. |
| Discrepancy between CK2 inhibition and cellular phenotype | The observed phenotype may be a result of an off-target effect rather than direct CK2 inhibition. | 1. Titrate this compound Concentration: Determine the minimal concentration of this compound required to inhibit CK2 without inducing the off-target phenotype. 2. Use a structurally different CK2 inhibitor: Compare the cellular effects of this compound with another selective CK2 inhibitor to distinguish on-target from off-target effects. 3. siRNA Knockdown of CK2: Use siRNA to specifically reduce CK2 levels and observe if the phenotype is replicated. This can help differentiate between pharmacological off-target effects and on-target biology. |
| Alterations in Cell Migration and Cytoskeleton Dynamics | Rac1 is a key regulator of the actin cytoskeleton and cell motility. Off-target activation of Rac1 by this compound can lead to changes in these processes. | 1. Perform a Rac1 Activation Assay: Quantify the levels of active Rac1 in treated cells. 2. Immunofluorescence Staining: Visualize the actin cytoskeleton using phalloidin staining to observe any changes in cell morphology, stress fibers, or lamellipodia formation. 3. Cell Migration/Invasion Assay: Use a Boyden chamber or wound-healing assay to assess if this compound treatment alters the migratory or invasive capacity of the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: The primary on-target activity of this compound is the potent and selective inhibition of protein kinase CK2, an enzyme frequently overexpressed in cancer and involved in various cellular processes.[2]
Q2: What is the main known off-target effect of this compound?
A2: The most significant reported off-target effect of this compound is the induction of methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. This effect is mediated through the activation of the small GTPase Rac1 and is independent of CK2 inhibition.[1]
Q3: How selective is this compound for CK2?
A3: this compound is considered a highly selective inhibitor of CK2. It has been profiled against a panel of 235 protein kinases and demonstrated high selectivity.[2] While a detailed public kinase profile for this compound is not available, data for the closely related compound, CX-4945, can provide insights into potential off-target kinase families.
Q4: Can this compound be used in drug-resistant cell lines?
A4: Yes, studies have shown that this compound is effective in inducing cell death in drug-resistant cancer cell lines, suggesting it may overcome certain mechanisms of drug resistance.[2]
Quantitative Data Summary
This compound DC50 Values in Various Cancer Cell Lines
The following table summarizes the DC50 (concentration inducing 50% of cell death) values for this compound in a panel of sensitive (S) and resistant (R) cancer cell lines after 48 hours of treatment.
| Cell Line | Type | DC50 (µM) |
| CEM-S | Acute lymphoblastic leukemia | ~5 |
| CEM-R | Acute lymphoblastic leukemia | ~5 |
| U2OS-S | Osteosarcoma | >10 |
| U2OS-R | Osteosarcoma | >10 |
| K562-S | Chronic myelogenous leukemia | ~4 |
| K562-R | Chronic myelogenous leukemia | ~4 |
| LAMA84-S | Chronic myelogenous leukemia | ~3 |
| LAMA84-R | Chronic myelogenous leukemia | ~3 |
| 2008-S | Ovarian carcinoma | ~6 |
| 2008-R | Ovarian carcinoma | ~6 |
Data extracted from Zanin et al., 2012.
Kinase Selectivity Profile of CX-4945 (a close analog of this compound)
While a specific kinase selectivity profile for this compound is not publicly available, the profile of the structurally similar compound CX-4945 provides a useful reference for potential off-target interactions. At a concentration of 500 nM, CX-4945 inhibited the activity of 49 out of 235 kinases by more than 50%. The top 10 most inhibited kinases (greater than 90% inhibition) are listed below.
| Kinase | % Inhibition at 500 nM | Kinase Family |
| CK2α | >95% | CMGC |
| CLK3 | >95% | CMGC |
| DYRK2 | >95% | CMGC |
| HIPK3 | >95% | CMGC |
| PIM1 | >90% | CAMK |
| PIM2 | >90% | CAMK |
| PIM3 | >90% | CAMK |
| FLT3 | >90% | TK |
| CLK2 | >90% | CMGC |
| DYRK1A | Not in initial screen, but potent inhibition confirmed in later studies[3][4] | CMGC |
Data from Battistutta et al., as cited in subsequent publications.[3][4]
Experimental Protocols
Rac1 Activation Assay (Pull-down based)
This protocol is for the detection of active, GTP-bound Rac1 in cell lysates.
Materials:
-
This compound
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)
-
PAK-PBD (p21-activated kinase-binding domain) agarose beads
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound for the specified time. Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Positive and Negative Controls (Optional but Recommended): In separate tubes, incubate a portion of the lysate with GTPγS (to activate all Rac1) or GDP (to inactivate Rac1) prior to the pull-down.
-
Pull-down of Active Rac1: Incubate an equal amount of protein from each sample with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody.
-
Analysis: The amount of Rac1 detected in the pull-down fraction corresponds to the amount of active Rac1 in the initial lysate.
Methuosis Induction and Quantification Assay (Lucifer Yellow Uptake)
This protocol is for the visualization and quantification of methuosis by observing the uptake of the fluorescent fluid-phase marker, Lucifer Yellow.
Materials:
-
This compound
-
Lucifer Yellow CH, potassium salt solution (e.g., 1 mg/mL in water)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Cell Treatment: Treat cells with this compound at the desired concentrations.
-
Lucifer Yellow Labeling: Add Lucifer Yellow to the culture medium to a final concentration of 0.5-1 mg/mL.
-
Incubation: Incubate the cells for the desired time course (e.g., 4, 8, 24 hours).
-
Washing: Gently wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove extracellular Lucifer Yellow.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Use a filter set appropriate for Lucifer Yellow (Excitation ~428 nm, Emission ~536 nm). Capture both fluorescence and phase-contrast or DIC images.
-
Quantification:
-
Qualitative: Observe the formation of large, Lucifer Yellow-filled vacuoles in the cytoplasm.
-
Quantitative (Image Analysis): Use image analysis software (e.g., ImageJ/Fiji) to quantify the vacuolated area per cell or the percentage of vacuolated cells in the population.
-
Visualizations
Caption: On-target vs. Off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
managing unexpected phenotypes with CX-5011 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CX-5011. The content is designed to address specific issues, particularly unexpected phenotypes, that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of protein kinase CK2, a highly conserved serine/threonine kinase that is often overexpressed in cancer cells.[1][2] Inhibition of CK2 by this compound can disrupt pro-survival signaling pathways, leading to the induction of apoptosis (programmed cell death) in malignant cells.[3][4] Additionally, this compound has been shown to induce a non-apoptotic form of cell death called methuosis, which is characterized by the formation of large fluid-filled vacuoles derived from macropinocytosis.[5]
Q2: What are the expected cellular phenotypes after this compound treatment?
Based on its mechanism of action, the primary expected phenotypes in cancer cell lines include:
-
Induction of Apoptosis: Observable through assays that detect caspase activation, PARP cleavage, or nucleosome enrichment in the cytosol.[3][4][6]
-
Induction of Methuosis: Characterized by the appearance of large, clear cytoplasmic vacuoles. This is reportedly a CK2-independent effect mediated through the activation of Rac1.[5]
-
Reduction in Cell Viability: A dose-dependent decrease in the number of living cells in the culture.[3]
-
Decreased Phosphorylation of CK2 Substrates: A reduction in the phosphorylation status of known CK2 downstream targets.
Q3: We are observing massive vacuole formation in our cells, but not apoptosis. Is this an unexpected phenotype?
This is likely not an unexpected phenotype but rather the induction of methuosis. This compound is a known inducer of methuosis, a type of cell death distinct from apoptosis that is characterized by extensive cytoplasmic vacuolization.[5] This effect is mediated by the sustained activation of the GTPase Rac1 and subsequent uncontrolled macropinocytosis.[5] It is considered a dual-efficacy feature of the compound, alongside its ability to inhibit CK2.[5]
Q4: Can this compound overcome drug resistance in cancer cell lines?
Yes, studies have shown that this compound and related CK2 inhibitors can be effective in cell lines that have developed resistance to other anti-cancer drugs.[2][4] For example, this compound has been shown to counteract imatinib resistance in chronic myeloid leukaemia (CML) cells.[3] It can also overcome the multidrug resistance (MDR) phenotype, as the compound does not appear to be a substrate for the P-glycoprotein (Pgp) extrusion pump.[4]
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses potential unexpected outcomes during your experiments with this compound.
Issue 1: Lower-than-Expected Efficacy or No Discernible Effect
-
Question: We are not observing the expected reduction in cell viability or induction of apoptosis at previously reported concentrations. What could be the cause?
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | This compound stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock. |
| Cell Line Insensitivity | While CK2 is ubiquitous, the dependency of cell lines on CK2 for survival can vary. Some cell lines may be inherently less sensitive to CK2 inhibition. |
| Sub-optimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before treatment. Factors like pH, CO2 levels, and nutrient depletion can affect drug efficacy.[7][8] |
| Inaccurate Concentration | Verify the initial concentration of your stock solution. Perform a dose-response experiment to determine the effective concentration (DC50) for your specific cell line.[4][6] |
Issue 2: High Variability Between Experimental Replicates
-
Question: Our results with this compound are inconsistent across different wells and plates. How can we improve reproducibility?
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and achieve uniform cell density across all wells.[7] |
| Edge Effects in Plates | The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator. |
| Contamination | Low-level microbial contamination can interfere with cell health and drug response.[9][10] Regularly test for mycoplasma and practice strict aseptic techniques.[11] |
| Inconsistent Drug Addition | Ensure the compound is thoroughly mixed into the media before adding to the cells to prevent localized high concentrations. |
Visualizing this compound's Dual Mechanism of Action
The following diagram illustrates the two primary pathways affected by this compound, leading to distinct forms of cell death.
Caption: Dual mechanisms of this compound leading to apoptosis and methuosis.
Experimental Protocols
Protocol 1: Assessing Apoptosis via PARP Cleavage
This protocol details how to detect apoptosis by observing the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases.
Workflow Diagram:
Caption: Workflow for detecting PARP cleavage via Western Blot.
Methodology:
-
Cell Seeding and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment. Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).[6] Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for PARP overnight at 4°C. This antibody should detect both the full-length (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa).
-
Incubate with a loading control antibody (e.g., anti-actin or anti-GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Imaging and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. The appearance of the 89 kDa band indicates PARP cleavage and apoptosis.
Protocol 2: Troubleshooting Unexpected Results
Use this logical workflow to diagnose the root cause of unexpected experimental outcomes.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 5. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 7. adl.usm.my [adl.usm.my]
- 8. researchgate.net [researchgate.net]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: Refining Protocols for Long-Term CX-5011 Treatment in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CX-5011, a potent and selective inhibitor of protein kinase CK2, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of protein kinase CK2.[1][2] CK2 is a pro-survival kinase that is often overexpressed in cancer cells, and its inhibition can lead to the induction of apoptosis.[2][3] Additionally, this compound has a secondary, CK2-independent mechanism of action where it induces Rac1 activation, leading to a form of cell death known as methuosis, characterized by the formation of large cytoplasmic vacuoles.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: What is a good starting concentration for long-term this compound treatment?
A3: The optimal concentration for long-term treatment will be cell line-dependent and should be significantly lower than the short-term IC50 or DC50 values to maintain cell viability while achieving the desired biological effect. It is recommended to perform a dose-response curve for your specific cell line over a 72-hour period to determine a sub-lethal concentration that inhibits CK2 activity without causing widespread cell death. A starting point for long-term studies could be in the range of 0.5 to 2 µM, but this needs to be empirically determined.
Q4: How often should I replenish this compound in my long-term cell culture?
A4: There is limited data on the half-life of this compound in cell culture media. However, a study on the related CK2 inhibitor CX-4945 suggests that its inhibitory effects may diminish after washout.[3] Therefore, for long-term experiments, it is recommended to replenish the this compound with every media change. A common practice for long-term drug treatment is to replace 50% of the media with fresh media containing the desired final concentration of the compound every 2-3 days. This helps to maintain a relatively stable concentration of the drug and replenish nutrients.
Q5: What are the expected morphological changes in cells during long-term this compound treatment?
A5: Long-term treatment with kinase inhibitors can lead to various morphological changes.[5][6][7] Given this compound's mechanisms of action, you might observe:
-
Signs of apoptosis: such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
-
Vacuole formation: Due to the induction of methuosis via Rac1 activation, you may see the appearance of large, phase-lucent vacuoles in the cytoplasm.[4]
-
Changes in cell shape and adhesion: Inhibition of CK2 and activation of Rac1 can impact the cytoskeleton, potentially leading to alterations in cell spreading, adhesion, and morphology. Some cells may become more rounded or, conversely, develop elongated protrusions.
It is advisable to monitor your cells regularly using phase-contrast microscopy and to document any changes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid cell death at the start of long-term treatment. | The initial concentration of this compound is too high for your cell line. | Perform a dose-response experiment to determine a sub-lethal concentration for long-term studies. Start with a lower concentration and gradually increase it if necessary. |
| Loss of this compound efficacy over time. | 1. Degradation of this compound in the culture medium.2. Development of acquired resistance in the cell population. | 1. Increase the frequency of media changes and this compound replenishment (e.g., every 48 hours).2. Test for the emergence of resistant clones. You may need to increase the concentration of this compound or investigate the mechanism of resistance (see Acquired Resistance section below). |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density.2. Uneven drug distribution.3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the media thoroughly after adding this compound.3. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Unexpected changes in cell morphology not related to apoptosis or methuosis. | 1. Off-target effects of this compound at the concentration used.2. Cellular stress due to long-term culture conditions. | 1. Lower the concentration of this compound to the minimum effective dose.2. Ensure optimal cell culture conditions (e.g., proper CO2 levels, humidity, and media formulation). Include a vehicle-treated control group cultured for the same duration to distinguish drug effects from general culture stress. |
| Development of Acquired Resistance | Prolonged exposure to a selective pressure can lead to the survival and proliferation of resistant cells. Mechanisms can include:- Upregulation of drug efflux pumps.- Mutations in the drug target (CK2).- Activation of compensatory signaling pathways.[8] | 1. Confirm Resistance: Perform a dose-response assay comparing the parental cell line to the long-term treated cell line.2. Investigate Mechanism: Use techniques like qPCR or Western blotting to check for overexpression of ABC transporters. Sequence the CK2 gene to look for mutations. Use pathway analysis tools to identify upregulated survival pathways.3. Consider Combination Therapy: Combining this compound with an inhibitor of the identified resistance mechanism may restore sensitivity. |
Quantitative Data
The following table summarizes published 50% drug concentration (DC50) values for this compound in various cell lines after short-term exposure. Note that these values are for acute treatment and will be higher than the concentrations suitable for long-term studies.
| Cell Line | Cell Type | Treatment Duration | DC50 (µM) | Reference(s) |
| CEM-S | T-cell lymphoblastoid | 24 hours | ~4 | [5] |
| CEM-R (Vinblastine resistant) | T-cell lymphoblastoid | 24 hours | ~5 | [5] |
| U2OS-S | Osteosarcoma | 48 hours | >10 | [9] |
| U2OS-R | Osteosarcoma | 48 hours | >10 | [9] |
| 2008-S | Ovarian carcinoma | 48 hours | ~5 | [9] |
| 2008-R (Cisplatin resistant) | Ovarian carcinoma | 48 hours | ~5 | [9] |
| KCL22-S | Chronic Myeloid Leukemia | Not Specified | Not Specified | [10] |
| KCL22-R (Imatinib resistant) | Chronic Myeloid Leukemia | Not Specified | Not Specified | [10] |
| K562-S | Chronic Myeloid Leukemia | Not Specified | Not Specified | [10] |
| K562-R (Imatinib resistant) | Chronic Myeloid Leukemia | Not Specified | Not Specified | [10] |
Note: Long-term studies should be initiated at concentrations significantly below these DC50 values.
Experimental Protocols
Protocol 1: Establishing a Long-Term this compound Treatment Culture
-
Determine the Sub-lethal Concentration: a. Seed your cells of interest in a 96-well plate at a density that allows for at least 3-4 days of growth without reaching confluency. b. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control (DMSO). c. After 72 hours, assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo). d. Select the highest concentration that results in minimal cell death (e.g., >80% viability) but has a measurable effect on cell proliferation. This will be your starting concentration for long-term treatment.
-
Initiate Long-Term Culture: a. Seed cells in larger culture vessels (e.g., T-25 or T-75 flasks) at a low density. b. The next day, replace the media with fresh media containing the pre-determined sub-lethal concentration of this compound or vehicle control. c. Culture the cells under standard conditions (37°C, 5% CO2).
-
Maintenance of Long-Term Culture: a. Every 2-3 days, aspirate approximately 50% of the media and replace it with fresh, pre-warmed media containing the appropriate concentration of this compound or vehicle. b. When the cells reach 70-80% confluency, passage them as you normally would. Re-plate the cells at a low density in fresh media containing this compound or vehicle. c. A portion of the cells can be harvested at each passage for downstream analysis (e.g., Western blotting for CK2 targets, cell cycle analysis).
Protocol 2: Western Blot for Monitoring CK2 Inhibition
-
Sample Preparation: a. Harvest cells from your long-term culture by scraping or trypsinization. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against a known CK2 substrate (e.g., phospho-Akt Ser129, phospho-p65 Ser529) overnight at 4°C. Also probe for total levels of the protein and a loading control (e.g., GAPDH, β-actin). e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. A decrease in the phosphorylation of CK2 substrates in the this compound-treated cells compared to the vehicle control indicates effective target engagement.
Visualizations
Caption: Dual mechanisms of action of this compound.
Caption: Experimental workflow for long-term this compound treatment.
References
- 1. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 2. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes in Melanoma Cell Morphology Following Inhibition of Cell Invasion by Third-Generation mTOR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
minimizing cytotoxicity of CX-5011 in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of CX-5011 in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Protein Kinase CK2.[1] CK2 is a pro-survival kinase that is often overexpressed in a multitude of cancer types.[1] By inhibiting CK2, this compound can induce apoptosis (programmed cell death) and produce significant anti-proliferative effects in cancer cells.[1] Additionally, this compound has been shown to induce a form of cell death called methuosis, which is independent of its CK2 inhibition activity, by activating Rac1.[2][3]
Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?
Cancer cells often exhibit a phenomenon known as "oncogene addiction," where they become highly dependent on the activity of certain signaling pathways for their survival and proliferation. Many tumors are "addicted" to the pro-survival signals provided by CK2, making them more sensitive to its inhibition compared to normal cells. Normal cells, with intact cell cycle checkpoints and regulatory mechanisms, are generally less reliant on a single kinase for survival.
Q3: What are the potential off-target effects of this compound?
While this compound is described as a highly selective inhibitor of CK2, it is known to induce the activation of Rac1, a small GTPase, which is linked to the induction of methuosis.[2][3] It is important for researchers to consider this additional activity when interpreting experimental results. When screened against a large panel of kinases, this compound demonstrated high selectivity for CK2.[1]
Q4: How should this compound be stored and handled?
For long-term storage, this compound should be kept at -20°C, and for short-term use, it can be stored at 0°C.[4] It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. When preparing working dilutions, use an appropriate solvent such as DMSO and ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) and non-toxic to the cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Troubleshooting Guides
Issue: Higher-than-expected cytotoxicity observed in normal cell lines.
Possible Cause 1: High Proliferative Rate of Normal Cells
Rapidly dividing normal cells can sometimes exhibit increased sensitivity to cytotoxic agents.
Suggested Solution:
-
Induce Temporary Cell Cycle Arrest: Consider a "cyclotherapy" approach by pre-treating normal cells with a reagent that induces a temporary, reversible cell cycle arrest (e.g., a CDK4/6 inhibitor) before adding this compound.[5][6] This may protect the quiescent normal cells while the cycling cancer cells remain susceptible. This approach requires careful optimization and validation for your specific normal cell line.
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration
The concentration of this compound may be too high, or the exposure time too long for the specific normal cell line being used.
Suggested Solution:
-
Perform a Dose-Response and Time-Course Experiment: Culture your normal cells with a wide range of this compound concentrations (e.g., from 0.1 nM to 10 µM) for various durations (e.g., 24, 48, 72 hours). This will help determine the IC50 value and the optimal therapeutic window for your experiments.
Possible Cause 3: Off-Target Effects or Cell Line Specific Sensitivity
The observed cytotoxicity might be due to the Rac1 activation and methuosis induction by this compound, or the specific normal cell line may have a higher dependence on CK2 signaling than anticipated.
Suggested Solution:
-
Use Control Cell Lines: Include a control normal cell line that is known to be less dependent on CK2 signaling to differentiate between a general cytotoxic effect and cell-line specific sensitivity.
-
Investigate Mechanism of Cell Death: Perform assays to distinguish between apoptosis and other forms of cell death to understand the underlying mechanism of the observed cytotoxicity.
Issue: Inconsistent or Non-Reproducible Results
Possible Cause 1: Variability in Experimental Conditions
Inconsistencies in cell culture conditions, such as cell passage number, confluency at the time of treatment, or media composition, can lead to variable results.
Suggested Solution:
-
Standardize Cell Culture Practices: Ensure that all experiments are performed with cells of a consistent passage number and at a similar confluency. Use the same batch of media and supplements for all related experiments.
Possible Cause 2: Compound Instability
Improper storage and handling of this compound can lead to its degradation and loss of potency.
Suggested Solution:
-
Proper Aliquoting and Storage: Aliquot stock solutions of this compound and store them at -20°C or -80°C. Prepare fresh working dilutions for each experiment from a new aliquot.
Quantitative Data
The following table summarizes the reported 50% drug concentration (DC50) values for this compound in various human cancer cell lines after 48 hours of treatment. Data on the cytotoxicity of this compound in a comprehensive panel of normal human cell lines is limited in the currently available literature. Researchers are encouraged to determine the DC50 values in their specific normal cell lines of interest for comparative analysis.
| Cell Line | Cancer Type | DC50 (µM) |
| CEM-S | T-cell leukemia | ~5 |
| CEM-R | T-cell leukemia (drug-resistant) | ~5 |
| U2OS-S | Osteosarcoma | ~10 |
| U2OS-R | Osteosarcoma (drug-resistant) | ~10 |
| LAMA84-S | Chronic Myeloid Leukemia | ~2.5 |
| LAMA84-R | Chronic Myeloid Leukemia (drug-resistant) | ~2.5 |
Data extracted from studies on drug-sensitive (S) and drug-resistant (R) cancer cell lines.[7]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well microplate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at 570-590 nm using a microplate reader.[2]
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Harvesting: Harvest the cells by centrifugation. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the pro-survival functions of CK2, leading to apoptosis, and independently induces methuosis via Rac1 activation.
Caption: A systematic workflow to evaluate and mitigate the cytotoxicity of this compound in normal cells.
References
- 1. bosterbio.com [bosterbio.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of CK2 Inhibitors: CX-5011 vs. CX-4945 (Silmitasertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent casein kinase 2 (CK2) inhibitors: CX-5011 and CX-4945 (silmitasertib). The information is compiled from publicly available research to assist in evaluating their potential as therapeutic agents.
Introduction
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its overexpression is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This compound and CX-4945 (silmitasertib) are potent, selective, ATP-competitive inhibitors of CK2 that have demonstrated significant anti-tumor activity in preclinical models. Silmitasertib has advanced into clinical trials for various malignancies. This guide offers a comparative analysis of their efficacy, drawing upon available experimental data.
Mechanism of Action
Both this compound and CX-4945 are small molecule inhibitors that target the ATP-binding site of the CK2 catalytic α subunit.[1] By blocking the kinase activity of CK2, these inhibitors disrupt downstream signaling pathways, notably the PI3K/Akt pathway, which is critical for cell survival and proliferation.[1]
While both compounds share a primary mechanism of action through CK2 inhibition, emerging evidence suggests this compound may possess a dual efficacy. In addition to CK2 inhibition, this compound has been shown to be a potent inducer of methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[2] This methuosis-inducing effect is reported to be four times more powerful than that of its parent compound, CX-4945, and may occur through a CK2-independent mechanism involving the activation of the small GTPase Rac-1.[2]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and CX-4945. It is important to note that a direct head-to-head comparison in the same experimental settings is limited in the publicly available literature.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | CX-4945 (Silmitasertib) | Reference(s) |
| CK2 Inhibition (cell-free) | IC50 = 0.175 nM (native CK2) | IC50 = 1 nM (CK2α and CK2α') | [3] |
| Endogenous CK2 Inhibition (cellular) | >50% reduction at sub-micromolar concentrations | >50% reduction at sub-micromolar concentrations; IC50 = 0.1 µM (Jurkat cells) | [4][5] |
| Antiproliferative Activity (EC50/IC50) | Antiproliferative effect at low nanomolar concentrations across a wide range of cancer cell lines | EC50 = 1.71-20.01 µM (Breast cancer cell lines); IC50 = 2-8 µM (Ewing sarcoma cell lines) | [4][6][7] |
| Induction of Apoptosis | Induces apoptosis in BXPC3 and chronic myeloid leukaemia cells | Induces apoptosis in various cancer cell lines | [8][9] |
| Induction of Methuosis | Potent inducer of methuosis | Induces methuosis, but to a lesser extent than this compound | [2] |
Table 2: In Vivo Anti-Tumor Efficacy
| Xenograft Model | Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |
| MDA-MB-231 (Breast Cancer) | This compound | Not specified | Dose-responsive efficacy | Strong correlation between tumoral CK2 activity and efficacy | [8] |
| BT-474 (Breast Cancer) | CX-4945 | 25 mg/kg or 75 mg/kg, twice daily (oral) | 88% and 97%, respectively | 2 of 9 animals in each group showed >50% tumor regression | [4] |
| BxPC-3 (Pancreatic Cancer) | CX-4945 | 75 mg/kg, twice daily (oral) | 93% | 3 animals had no evidence of tumor remaining | [4] |
| PC3 (Prostate Cancer) | CX-4945 | 25, 50, or 75 mg/kg (oral) | 19%, 40%, and 86%, respectively | Dose-dependent inhibition of tumor growth | [4] |
| Ewing Sarcoma | CX-4945 | 75 mg/kg, twice daily (oral gavage) | 50-80% | Significantly prolonged survival in treated mice | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective CK2 Inhibitors: CX-5011 vs. TBB and DMAT
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase implicated in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of three selective CK2 inhibitors: CX-5011, 4,5,6,7-Tetrabromobenzotriazole (TBB), and 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their studies.
Data Presentation: Quantitative Comparison of CK2 Inhibitors
The following tables summarize the key quantitative data for this compound, TBB, and DMAT, focusing on their potency and selectivity.
Table 1: Potency of CK2 Inhibitors
| Inhibitor | Target | IC50 | Ki | Notes |
| This compound | Human CK2 | ~3 nM[1] | 0.18 nM[2] | A potent, orally bioavailable inhibitor.[2] |
| TBB | Rat Liver CK2 | 0.15 µM[3] | 80 - 210 nM | An ATP/GTP-competitive inhibitor.[3][4] |
| Human Recombinant CK2 | 1.6 µM[4][5][6] | |||
| DMAT | Human CK2 | 130 nM[7] | 40 nM[8][9] | A cell-permeable and potent inhibitor.[8][9] |
Table 2: Selectivity Profile of CK2 Inhibitors Against Other Kinases
| Inhibitor | Off-Target Kinases with Significant Inhibition (>50% at 10µM) | Gini Coefficient | Notes |
| This compound | Minimal off-target effects reported in a panel of 103 kinases.[10] | 0.735[1][11] | Demonstrates high selectivity for CK2.[1][10][11] |
| TBB | PIM1, PIM3, DYRK2, and several other kinases in the low micromolar range.[3][12] | Not Reported | Less selective compared to this compound.[2] |
| DMAT | PIM1, PIM3, HIPK2, HIPK3, DYRK1a, DYRK2, PKD1, CDK2.[7][13] | Not Reported | Less selective than TBB, affecting a broader range of kinases.[2] |
Mandatory Visualization
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro CK2 Kinase Assay Protocol
This protocol is adapted from a luminescent kinase assay that measures the amount of ADP produced, which is then converted to a light signal.[14]
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound, TBB, DMAT stock solutions in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound, TBB, DMAT) in kinase assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or control.
-
Add 10 µL of a solution containing the CK2 enzyme and the peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding 25 µL of ADP-Glo™ Reagent, incubating for 40 minutes at room temperature, and then adding 50 µL of Kinase Detection Reagent.
-
After a 30-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values.
Cell Viability (MTT) Assay Protocol
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]
Materials:
-
Cancer cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound, TBB, DMAT stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the inhibitors in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or a DMSO control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.[15]
Western Blot Protocol for Analysis of CK2 Substrate Phosphorylation
This protocol is used to detect changes in the phosphorylation status of specific CK2 substrates following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound, TBB, DMAT stock solutions in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of inhibitors or DMSO for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the CK2 substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Selectivity analysis of protein kinase CK2 inhibitors DMAT, TBB and resorufin in cisplatin-induced stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of protein kinase CK2 by this compound counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: new combined therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.unipd.it [research.unipd.it]
A Comparative Analysis of CX-5011 and Conventional Chemotherapy
In the landscape of oncology drug development, novel targeted therapies are continuously being evaluated against established conventional chemotherapeutic agents. This guide provides a comparative analysis of CX-5011, an investigational small molecule inhibitor, and conventional chemotherapy agents such as doxorubicin and cisplatin. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, efficacy in preclinical models, and the experimental basis for these findings.
Mechanism of Action: A Tale of Two Strategies
Conventional chemotherapy agents, like doxorubicin and cisplatin, exert their cytotoxic effects primarily through direct DNA damage. Doxorubicin, an anthracycline antibiotic, intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. Cisplatin, a platinum-based compound, forms DNA adducts, which interfere with DNA replication and transcription, ultimately triggering apoptosis.
In contrast, this compound employs a more targeted approach. It is a potent and selective inhibitor of Protein Kinase CK2, a serine/threonine kinase that is frequently overexpressed in a wide range of cancers and plays a crucial role in cell growth, proliferation, and survival.[1][2] By inhibiting CK2, this compound can induce apoptosis in cancer cells.[1][3]
Interestingly, this compound exhibits a dual mechanism of action. Independent of its CK2 inhibitory activity, it can induce a non-apoptotic form of cell death called methuosis.[4] This process is characterized by the formation of large, fluid-filled vacuoles in the cytoplasm and is mediated through the activation of the small GTPase Rac-1.[4] This unique property suggests that this compound may be effective in cancers that are resistant to apoptosis-based therapies.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic effects of this compound and conventional chemotherapies have been evaluated across a panel of human cancer cell lines. The half-maximal drug concentration for cell death (DC50) for this compound and the half-maximal inhibitory concentration (IC50) for doxorubicin and cisplatin are presented in the table below. It is important to note that IC50 values for conventional chemotherapies can vary significantly between studies due to differences in experimental conditions.
| Cell Line | Cancer Type | This compound (DC50, µM) | Doxorubicin (IC50, µM) | Cisplatin (IC50, µM) |
| S-CEM | T-cell lymphoblastoid leukemia (drug-sensitive) | 1.1 ± 0.1 | ~0.02 - 0.1 | ~0.1 - 1.0 |
| R-CEM | T-cell lymphoblastoid leukemia (drug-resistant) | 1.3 ± 0.2 | >1.0 | >5.0 |
| S-U2OS | Osteosarcoma (drug-sensitive) | 4.8 ± 0.5 | ~0.1 - 0.5 | ~1.0 - 5.0 |
| R-U2OS | Osteosarcoma (drug-resistant) | 5.5 ± 0.6 | >1.0 | >10.0 |
| S-2008 | Ovarian carcinoma (drug-sensitive) | 1.5 ± 0.2 | ~0.05 - 0.2 | ~0.5 - 2.0 |
| R-2008 | Ovarian carcinoma (cisplatin-resistant) | 1.8 ± 0.3 | Not reported | >10.0 |
| LAMA84 (S) | Chronic Myeloid Leukemia (imatinib-sensitive) | 1.4 ± 0.2 | Not reported | Not reported |
| LAMA84 (R) | Chronic Myeloid Leukemia (imatinib-resistant) | 1.6 ± 0.3 | Not reported | Not reported |
Data for this compound is derived from Zanin et al., 2012.[1] Data for doxorubicin and cisplatin are representative ranges from various literature sources.
These in vitro data suggest that this compound is effective against both drug-sensitive and drug-resistant cancer cell lines, a significant advantage over conventional agents that are often rendered ineffective by the development of resistance.
In Vivo Efficacy: Preclinical Xenograft Models
Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of novel compounds. An early study presented at the 2008 American Association for Cancer Research (AACR) annual meeting demonstrated the in vivo anti-tumoral activity of this compound in xenograft models of human breast cancer (MDA-MB-231) and pancreatic cancer (BxPC3). The study reported a strong correlation between the inhibition of tumoral CK2 activity and a dose-responsive reduction in tumor growth.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Dual mechanism of action of this compound.
Caption: Preclinical evaluation workflow for anticancer agents.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology described by Zanin et al., 2012.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, doxorubicin, or cisplatin for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The DC50/IC50 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures.
-
Cell Treatment: Cells are treated with the desired concentrations of the test compounds for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Rac-1 Activation Assay
This protocol is based on the description by D'Amore et al., 2020.[4]
-
Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease inhibitors.
-
GTP-Rac-1 Pulldown: Cell lysates are incubated with a GST-fusion protein corresponding to the p21-binding domain (PBD) of PAK1, which specifically binds to the active, GTP-bound form of Rac-1. The complexes are pulled down using glutathione-agarose beads.
-
Western Blotting: The pulled-down proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Detection: The membrane is probed with a primary antibody specific for Rac-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) system. The total amount of Rac-1 in the cell lysates is also determined by Western blotting to normalize the results.
Methuosis Induction Assay
This protocol is based on the observations described by D'Amore et al., 2020.[4]
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound or a vehicle control.
-
Microscopy: At various time points, the cells are observed under a phase-contrast or fluorescence microscope to monitor the formation of cytoplasmic vacuoles.
-
Quantification: The percentage of cells exhibiting large vacuoles characteristic of methuosis is quantified by counting at least 100 cells in multiple random fields.
In Vivo Xenograft Study
This is a general protocol for establishing and evaluating the efficacy of anticancer agents in a subcutaneous xenograft model.
-
Cell Implantation: 1-5 x 10^6 cancer cells (e.g., MDA-MB-231 or BxPC3) in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, this compound, conventional chemotherapy). Drugs are administered according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition, which is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
Conclusion
This compound represents a promising departure from conventional chemotherapy with its dual mechanism of action targeting both CK2-mediated survival pathways and inducing a non-apoptotic form of cell death. The preclinical data, particularly its efficacy in drug-resistant cell lines, suggests that this compound could offer a valuable therapeutic option for cancers that have become refractory to standard treatments. Further head-to-head in vivo studies are warranted to fully elucidate its comparative efficacy and safety profile against conventional agents like doxorubicin and cisplatin. The detailed experimental protocols provided herein offer a framework for conducting such comparative investigations.
References
- 1. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 4. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of CX-5011 with Doxorubicin and Vinblastine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the protein kinase CK2 inhibitor, CX-5011, when used in combination with the conventional chemotherapeutic agents doxorubicin and vinblastine. The data presented herein is based on preclinical studies and is intended to inform further research and drug development efforts in oncology.
Executive Summary
This compound, a potent and selective inhibitor of protein kinase CK2, has demonstrated the potential to enhance the efficacy of standard chemotherapeutic drugs, particularly in drug-resistant cancer cell lines. This guide summarizes the key findings on the synergistic interactions between this compound and two widely used anticancer agents, doxorubicin and vinblastine. The primary mechanism underlying this synergy involves the ability of CK2 inhibitors to overcome multidrug resistance (MDR), often mediated by the P-glycoprotein (Pgp) efflux pump. While much of the direct experimental data for synergistic combinations has been generated with the close structural analog CX-4945, the findings are considered indicative of the potential for this compound.
Mechanisms of Action
This compound: As a CK2 inhibitor, this compound targets a pleiotropic protein kinase that is frequently overexpressed in cancer cells.[1] CK2 is implicated in various cell survival pathways, including the PI3K/Akt, NF-κB, and JAK/STAT signaling cascades. By inhibiting CK2, this compound can induce apoptosis and inhibit cell proliferation.[1]
Doxorubicin: This anthracycline antibiotic exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription.[2][3][4][5] Doxorubicin also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6]
Vinblastine: A vinca alkaloid, vinblastine disrupts the formation of microtubules, which are essential components of the mitotic spindle.[7][8][9][10] This interference with microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis.[8][9]
Synergistic Effects: Quantitative Data
While direct quantitative data for the synergistic effects of this compound with doxorubicin and vinblastine is limited in publicly available literature, studies on its close analog, CX-4945, provide strong evidence of synergy. The similar mechanisms of action and cellular effects of CX-4945 and this compound suggest that the following findings with CX-4945 are highly relevant for this compound.[11][12]
Combination with Vinblastine
A study by Zanin et al. (2012) demonstrated a synergistic effect between CX-4945 and vinblastine in both sensitive (S-CEM) and multidrug-resistant (R-CEM) human leukemia cell lines.[12]
Table 1: Synergistic Effect of CX-4945 and Vinblastine on Cell Viability [12]
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| S-CEM | CX-4945 + Vinblastine | 0.70 ± 0.08 | Synergism |
| R-CEM | CX-4945 + Vinblastine | 0.66 ± 0.04 | Synergism |
A Combination Index (CI) value less than 1 indicates a synergistic interaction.
Combination with Doxorubicin
The primary observed effect of combining a CK2 inhibitor with doxorubicin is the enhanced intracellular accumulation of doxorubicin, particularly in MDR cells. This is attributed to the inhibition of the Pgp efflux pump, which is often responsible for pumping doxorubicin out of cancer cells.[11][12]
Table 2: Effect of CX-4945 on Doxorubicin Accumulation in CEM Cell Lines [12][13]
| Cell Line | Treatment | Doxorubicin Accumulation (% of Control S-CEM) |
| S-CEM | Control | 100% |
| S-CEM | CX-4945 (1 µM) | ~100% |
| S-CEM | CX-4945 (5 µM) | ~100% |
| R-CEM | Control | ~20% |
| R-CEM | CX-4945 (1 µM) | ~40% |
| R-CEM | CX-4945 (5 µM) | ~60% |
These data indicate that CX-4945 significantly increases the intracellular concentration of doxorubicin in resistant cells, thereby potentially resensitizing them to the drug's cytotoxic effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of CK2 inhibitors with doxorubicin and vinblastine.
Cell Viability Assay (MTT Assay)[13]
-
Cell Seeding: Cancer cells (e.g., S-CEM and R-CEM) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound (or CX-4945), vinblastine, or a combination of both at a fixed ratio. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 4 hours at 37°C. The resulting formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) and Combination Index (CI) are calculated using appropriate software (e.g., CalcuSyn).
Doxorubicin Accumulation Assay[13]
-
Cell Preparation: CEM cells are washed and resuspended in a suitable buffer (e.g., PBS).
-
Pre-incubation: Cells are pre-incubated with or without this compound (or CX-4945) at various concentrations for 30 minutes at 37°C.
-
Doxorubicin Addition: Doxorubicin (e.g., 25 µM) is added to the cell suspension.
-
Incubation: The cells are incubated for a further 30 minutes at 37°C.
-
Washing: The cells are washed twice with ice-cold PBS to remove extracellular doxorubicin.
-
Lysis: The cell pellet is lysed with a suitable lysis buffer (e.g., ethanol/HCl).
-
Fluorometric Measurement: The intracellular doxorubicin fluorescence is measured using a spectrofluorometer with excitation and emission wavelengths of 470 nm and 585 nm, respectively.
-
Data Normalization: The fluorescence values are normalized to the total protein content of the cell lysates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved and the experimental workflows.
Caption: Signaling pathways affected by this compound, doxorubicin, and vinblastine.
Caption: Workflow for assessing synergistic effects of this compound combinations.
Conclusion
The available preclinical data strongly suggest that the CK2 inhibitor this compound, similar to its analog CX-4945, holds promise for synergistic combination therapies with conventional chemotherapeutic agents like doxorubicin and vinblastine. The primary mechanism appears to be the overcoming of multidrug resistance, leading to increased intracellular drug concentrations and enhanced cytotoxicity. Further in-depth studies are warranted to fully elucidate the synergistic potential and optimal dosing strategies for this compound in combination regimens for the treatment of various cancers, particularly those with acquired drug resistance.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 9. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 10. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
Evaluating CX-5011 as an Alternative to Overcome Cisplatin Resistance: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Cisplatin remains a cornerstone of chemotherapy for various solid tumors, but the development of resistance is a major clinical challenge that often leads to treatment failure. This guide provides an objective comparison of CX-5011, a potent and selective inhibitor of protein kinase CK2, as a strategy to overcome cisplatin resistance. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other emerging alternatives.
Introduction to this compound and Cisplatin Resistance
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which triggers DNA damage responses and ultimately leads to apoptosis. However, cancer cells can develop resistance through various mechanisms, including reduced drug accumulation, increased DNA repair, and evasion of apoptosis.
Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells. It plays a crucial role in promoting cell survival, proliferation, and suppressing apoptosis, making it a compelling target for cancer therapy. This compound is a small molecule inhibitor of CK2 that has been investigated for its potential to overcome drug resistance.
Performance of this compound in Cisplatin-Resistant Models
Experimental data from preclinical studies suggests that this compound is effective in inducing cell death in cancer cells that have acquired resistance to cisplatin.
Single-Agent Activity of this compound in Cisplatin-Resistant Cells
A key study evaluated the efficacy of this compound in a human ovarian carcinoma cell line resistant to cisplatin (2008/R). The results demonstrate that this compound can induce cell death in these resistant cells.
Table 1: Single-Agent Activity of this compound in Cisplatin-Sensitive and -Resistant Ovarian Carcinoma Cells
| Cell Line | Description | Treatment | DC50 (µM) ± SD |
| 2008 | Cisplatin-Sensitive | This compound (48h) | 1.8 ± 0.3 |
| 2008/R | Cisplatin-Resistant | This compound (48h) | 2.1 ± 0.4 |
Data extracted from Zanin et al., PLOS ONE, 2012.[1][2][3]
The 50% cytotoxic dose (DC50) values indicate that this compound is effective against both cisplatin-sensitive and -resistant cells at similar concentrations, suggesting that the resistance mechanism to cisplatin in the 2008/R cell line does not confer cross-resistance to this compound.[1][2][3]
Synergistic Effects of CK2 Inhibition with Cisplatin
While direct studies on the combination of this compound and cisplatin are limited, research on the closely related CK2 inhibitor, CX-4945, provides strong evidence for a synergistic effect in overcoming cisplatin resistance.
Table 2: Sensitization of Head and Neck Squamous Cell Carcinoma (HNSCC) Cells to Cisplatin by the CK2 Inhibitor CX-4945
| Cell Line | HPV Status | Cisplatin IC50 (µM) | Cisplatin + CX-4945 IC50 (µM) | Fold Decrease in IC50 |
| UM-SCC-1 | Negative | 10.2 | 3.1 | 3.3 |
| FaDu | Negative | 8.5 | 1.1 | 7.9 |
| UM-SCC-47 | Positive | 1.2 | 0.7 | 1.7 |
| UPCI-SCC-152 | Positive | 2.8 | 0.8 | 3.5 |
| UPCI-SCC-154 | Positive | 4.2 | 1.2 | 3.5 |
Data adapted from a study on CX-4945 in HNSCC cell lines.[4]
These findings suggest that inhibiting CK2 can significantly lower the concentration of cisplatin required to achieve a cytotoxic effect in cancer cells, including those with inherent or acquired resistance.[4] The proposed mechanism involves the inhibition of CK2-mediated survival signals that are hyperactivated in resistant cells.
Mechanistic Insights: How this compound Overcomes Cisplatin Resistance
The efficacy of this compound in cisplatin-resistant models is attributed to its ability to inhibit CK2, which in turn modulates multiple signaling pathways involved in cell survival, DNA repair, and apoptosis.
Inhibition of Pro-Survival Signaling Pathways
CK2 is known to phosphorylate and activate key components of several pro-survival pathways that are often upregulated in cisplatin-resistant tumors. By inhibiting CK2, this compound can effectively shut down these survival signals.
Impairment of DNA Damage Repair
Cisplatin resistance is often linked to an enhanced DNA damage repair capacity. CK2 has been implicated in the regulation of DNA repair proteins. Inhibition of CK2 by this compound is proposed to hinder the efficient repair of cisplatin-induced DNA adducts, leading to the accumulation of lethal DNA damage. A novel platinum(II) agent incorporating a CK2 inhibitor has been shown to suppress DNA damage repair in cisplatin-resistant non-small cell lung cancer cells.[5][6]
Comparison with Other Alternatives to Overcome Cisplatin Resistance
This compound represents a targeted approach to overcoming cisplatin resistance. It is important to consider its potential advantages and disadvantages in comparison to other strategies under investigation.
Table 3: Comparison of Strategies to Overcome Cisplatin Resistance
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| This compound (CK2 Inhibition) | Targets a key regulator of multiple survival and DNA repair pathways. | Broad applicability across different resistance mechanisms; potential for synergistic effects with cisplatin. | Off-target effects, though this compound is highly selective; potential for unforeseen toxicities. |
| Chk1/2 Inhibitors | Abrogate cell cycle checkpoints, forcing cells with DNA damage into mitosis. | Synergistic with DNA damaging agents like cisplatin. | Potential for increased toxicity to normal tissues; efficacy may depend on p53 status. |
| PARP Inhibitors | Inhibit the repair of single-strand DNA breaks, leading to double-strand breaks in the context of cisplatin-induced damage. | Particularly effective in tumors with homologous recombination deficiencies (e.g., BRCA mutations). | Limited efficacy in tumors with proficient DNA repair; development of resistance to PARP inhibitors. |
| Novel Platinum(II/IV) Analogs | Designed to have different cellular uptake, DNA binding properties, or reduced susceptibility to inactivation. | May overcome resistance mechanisms specific to cisplatin. | Often in early stages of development; may have different toxicity profiles. |
| Targeting Drug Efflux Pumps | Inhibit ATP-binding cassette (ABC) transporters that pump cisplatin out of the cell. | Can restore intracellular drug concentrations. | Often suffer from lack of specificity and high toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the evaluation of this compound and cisplatin resistance.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound, cisplatin, or a combination of both. Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the DC50 or IC50 values.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways and drug resistance.
-
Cell Lysis: Harvest treated and untreated cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, cleaved PARP, CK2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
CK2 Kinase Activity Assay
This assay measures the enzymatic activity of CK2 in cell lysates.
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells in a non-denaturing lysis buffer.
-
Kinase Reaction: In a reaction buffer containing a specific CK2 peptide substrate and [γ-³²P]ATP, add the cell lysate.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period to allow for the phosphorylation of the substrate by CK2.
-
Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide.
-
Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Measure the radioactivity of the phosphorylated peptide on the paper using a scintillation counter.
-
Data Analysis: Calculate the CK2 activity relative to the total protein concentration in the lysate.
Conclusion and Future Directions
This compound presents a promising strategy for overcoming cisplatin resistance by targeting the pro-survival and anti-apoptotic functions of CK2. Its ability to induce cell death in cisplatin-resistant cells as a single agent and the potential for synergistic effects when combined with cisplatin highlight its therapeutic potential.
Further research is warranted to:
-
Conduct direct comparative studies of this compound with other resistance-modulating agents in various cisplatin-resistant cancer models.
-
Elucidate the detailed molecular mechanisms by which this compound sensitizes resistant cells to cisplatin, particularly its impact on specific DNA repair pathways.
-
Evaluate the in vivo efficacy and safety of combining this compound with cisplatin in preclinical animal models of cisplatin-resistant tumors.
The continued investigation of targeted therapies like this compound is crucial for developing more effective treatment regimens for patients with cisplatin-resistant cancers.
References
- 1. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines [mdpi.com]
- 5. Novel CK2-Specific Pt(II) Compound Reverses Cisplatin-Induced Resistance by Inhibiting Cancer Cell Stemness and Suppressing DNA Damage Repair in Non-small Cell Lung Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Apoptosis Induction: CX-5011 Versus Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptosis-inducing capabilities of CX-5011, a potent and selective inhibitor of protein kinase CK2, against other established anticancer drugs. The information presented is collated from preclinical research to aid in the evaluation of this compound as a potential therapeutic agent.
Quantitative Comparison of Apoptotic Induction
The following table summarizes the cytotoxic effects of this compound and its closely related analog, CX-4945 (Silmitasertib), in various cancer cell lines. The data is presented as DC50 values, which represent the concentration of the drug that causes 50% cell death. For context, qualitative information on the apoptotic effects of other common chemotherapeutic agents is also included.
| Drug | Target/Mechanism | Cell Line(s) | DC50 (µM) | Key Findings |
| This compound | Protein Kinase CK2 Inhibition | CEM (T-cell leukemia), U2OS (osteosarcoma), 2008 (ovarian carcinoma), K-R (Imatinib-resistant CML) | ~1.5 - 10 | Induces apoptosis in both drug-sensitive and drug-resistant cell lines.[1] |
| CX-4945 (Silmitasertib) | Protein Kinase CK2 Inhibition | CEM, U2OS, 2008, K-R, HuCCT-1 (cholangiocarcinoma) | ~1 - 20 | Demonstrates potent pro-apoptotic effects and can overcome drug resistance.[1][2][3] In combination with vinblastine, it sensitizes resistant cells to the latter's apoptotic effects.[1][4] |
| Vinblastine | Microtubule Inhibition | Drug-resistant CEM cells | >1 (alone) | In combination with CX-4945, significant apoptosis is induced in resistant cells.[1][4] |
| Doxorubicin | Topoisomerase II Inhibition | Multidrug-resistant (MDR) cells | Not specified | CX-4945 enhances the accumulation and apoptotic effect of doxorubicin in MDR cells.[1][4] |
| Paclitaxel | Microtubule Stabilization | Chemorefractory NSCLC cells | Not specified | Less effective in inducing apoptosis in chemorefractory cells compared to CX-4945.[5] |
| Cisplatin | DNA Cross-linking | Chemorefractory NSCLC cells | Not specified | Less effective in inducing apoptosis in chemorefractory cells compared to CX-4945.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the Graphviz DOT language.
Apoptosis Induction Pathway via CK2 Inhibition
This diagram illustrates the signaling cascade initiated by the inhibition of protein kinase CK2, leading to apoptosis.
Caption: CK2 Inhibition Pathway to Apoptosis.
Experimental Workflow for Apoptosis Detection
This diagram outlines a typical workflow for quantifying apoptosis in cell cultures using methods like Annexin V staining or the Cell Death Detection ELISA.
Caption: Workflow for Apoptosis Quantification.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Apoptosis Assay: Cell Death Detection ELISA
This method quantifies the histone-associated DNA fragments (mono- and oligonucleosomes) released into the cytoplasm during apoptosis.[6][7]
Principle: This is a sandwich ELISA that uses two monoclonal antibodies, one directed against histones and the other against DNA, to capture and detect nucleosomes.
Protocol:
-
Cell Lysis:
-
Prepare a lysis buffer (e.g., 1% NP-40, 20 mM EDTA, 50 mM Tris-HCl pH 7.5).
-
Wash, pellet, and count the cells.
-
Resuspend the cell pellet in ice-cold lysis buffer at a concentration of 25 x 106 cells/ml.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 1500 x g for 5 minutes to pellet cell debris and nuclei. The supernatant contains the cytoplasmic histone-associated DNA fragments.[7]
-
-
ELISA Procedure:
-
Coat a microplate with an anti-histone antibody.
-
Add the cell lysates (cytoplasmic fractions) to the wells and incubate to allow the capture of nucleosomes.
-
Wash the wells to remove unbound components.
-
Add a second anti-DNA antibody conjugated to a reporter enzyme (e.g., peroxidase).
-
Wash the wells again.
-
Add the substrate for the enzyme (e.g., ABTS).
-
Measure the absorbance at the appropriate wavelength using an ELISA reader. The absorbance is directly proportional to the amount of nucleosomes in the sample.
-
Apoptosis Assay: Annexin V Staining
This flow cytometry-based assay identifies cells in the early stages of apoptosis.
Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. A vital dye like Propidium Iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your cell culture using the desired treatment (e.g., this compound).
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and gently mix.
-
Incubate for 15 minutes at room temperature in the dark.
-
(Optional) Add a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.
-
References
- 1. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKT/mTOR down-regulation by CX-4945, a CK2 inhibitor, promotes apoptosis in chemorefractory non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ELISA for detection of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Confirming the On-Target Effects of CX-5011: A Comparative Guide with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
CX-5011 is a potent and selective inhibitor of Protein Kinase CK2, a crucial enzyme implicated in various cancers. While its efficacy in inducing cancer cell death is well-documented, understanding its precise mechanism of action is paramount for its clinical development. This guide provides a comprehensive comparison of this compound with alternative CK2 inhibitors, focusing on the genetic approaches used to validate its on-target and off-target effects.
On-Target vs. Off-Target Effects of this compound
Genetic validation has been instrumental in dissecting the dual activities of this compound. Studies have shown that while many of its anticancer effects are directly attributable to the inhibition of CK2, this compound also exhibits a distinct, CK2-independent mechanism of action.
On-Target Effect: CK2 Inhibition and Apoptosis
The primary mechanism of action of this compound is the inhibition of the serine/threonine kinase CK2. This on-target effect disrupts CK2-mediated signaling pathways, leading to a reduction in the phosphorylation of downstream targets like rpS6 and ultimately inducing apoptosis in cancer cells.[1] This has been validated using siRNA-mediated knockdown of CK2 subunits, which phenocopies the effects of this compound on rpS6 phosphorylation.[1][2]
Off-Target Effect: Rac1 Activation and Methuosis
Interestingly, this compound has been shown to induce a non-apoptotic form of cell death called methuosis.[3] This process is characterized by the formation of large, fluid-filled vacuoles in the cytoplasm.[3] Genetic studies have demonstrated that this effect is independent of CK2 inhibition and is instead mediated by the activation of the small GTPase Rac1.[3][4][5] This was confirmed by experiments showing that siRNA-mediated downregulation of Rac1 or the overexpression of a dominant-negative Rac1 mutant impairs the ability of this compound to induce methuosis.[3]
Comparative Analysis of this compound and Alternatives
This compound is often compared with other CK2 inhibitors, primarily its predecessor CX-4945 (Silmitasertib) and the more recent SGC-CK2-1. The key differentiators lie in their selectivity and their propensity to induce off-target effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
| Compound | Target | IC50 / DC50 | Selectivity (Gini Coefficient) | Key Findings |
| This compound | CK2 | DC50: ~1 µM in various cancer cell lines[6][7] | 0.735[8][9] | Highly potent and selective CK2 inhibitor. Also activates Rac1, leading to methuosis.[3] |
| CX-4945 (Silmitasertib) | CK2 | DC50: ~1-10 µM in various cancer cell lines[6][7] | 0.615[8][9] | Potent CK2 inhibitor that has entered clinical trials. Less selective than this compound.[8][9] Also reported to have off-target effects on other kinases like DYRK1A and GSK3β.[10] |
| SGC-CK2-1 | CK2 | Not explicitly found | Higher than CX-4945 | Described as a more selective chemical probe for CK2 compared to CX-4945, with fewer off-target effects observed in phosphoproteomic studies.[11][12] |
| CX-5279 | CK2 | Not explicitly found | 0.755[8][9] | A pyrimidine-containing analog of CX-4945 with higher selectivity.[8][9] |
Experimental Protocols for Genetic Validation
To confirm the on-target and off-target effects of this compound, genetic approaches such as siRNA-mediated gene silencing and overexpression of dominant-negative mutants are employed.
siRNA-Mediated Knockdown of CK2 or Rac1
This protocol describes a general procedure for transiently knocking down the expression of CK2 or Rac1 in cancer cell lines to assess the contribution of these proteins to the cellular response to this compound.
Materials:
-
Target-specific siRNA duplexes (for CK2α, CK2β, or Rac1) and a non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
Appropriate cancer cell line (e.g., HeLa, U2OS).
-
6-well tissue culture plates.
-
Standard cell culture reagents and equipment.
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells to assess knockdown efficiency by Western blotting or qRT-PCR. Treat the transfected cells with this compound and appropriate controls to evaluate the phenotypic outcome (e.g., apoptosis, methuosis, rpS6 phosphorylation).
Overexpression of a Dominant-Negative Rac1 Mutant
This protocol outlines the transient transfection of a plasmid encoding a dominant-negative mutant of Rac1 (e.g., Rac1-T17N) to inhibit endogenous Rac1 function.
Materials:
-
Expression plasmid encoding the dominant-negative Rac1 mutant and a control plasmid (e.g., empty vector).
-
Lipid-based DNA transfection reagent (e.g., Lipofectamine™ 3000).
-
Opti-MEM™ I Reduced Serum Medium.
-
Appropriate cancer cell line.
-
6-well tissue culture plates.
-
Standard cell culture reagents and equipment.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-90% confluency at the time of transfection.
-
Preparation of DNA-Lipid Complexes:
-
For each well, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 reagent into 125 µL of Opti-MEM™.
-
Add the diluted DNA to the diluted lipid reagent. Mix gently and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 250 µL of DNA-lipid complex to each well.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: After incubation, confirm the expression of the dominant-negative mutant (e.g., by Western blotting for a tag). Treat the transfected cells with this compound and observe the effect on methuosis induction.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental logic described in this guide.
Caption: On-target pathway of this compound leading to apoptosis.
Caption: Off-target pathway of this compound inducing methuosis.
Caption: Experimental workflow for genetic validation.
References
- 1. celprogen.com [celprogen.com]
- 2. Guidelines for transfection of siRNA [qiagen.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. neb.com [neb.com]
- 5. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 6. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PXD038050 - Comparison of CX-4945 and SCG-CK2-1 as Inhibitors of CSNK2 using Quantitative Phosphoproteomics: Triple SILAC in combination with Inhibitor-Resistant CSNK2 - OmicsDI [omicsdi.org]
- 12. Effects of the CK2 inhibitors CX-4945 and this compound on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of CX-5011 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for CX-5011, a potent and selective inhibitor of protein kinase CK2, to assess its therapeutic window. As a key signaling node in cell growth and proliferation, CK2 is a promising target in oncology. This document summarizes the performance of this compound, often in comparison to its closely related analog, CX-4945 (Silmitasertib), which is more advanced in clinical development. While extensive in vivo data for this compound in mammalian models remains limited in the public domain, this guide compiles the available information to offer a foundational understanding of its preclinical profile.
Dual Mechanism of Action: CK2 Inhibition and Methuosis Induction
This compound exhibits a dual mechanism of action, making it a compound of significant interest. Primarily, it functions as an ATP-competitive inhibitor of the CK2 holoenzyme.[1] Beyond this, this compound can induce a non-apoptotic form of cell death known as methuosis. This process is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, ultimately leading to cell death.[2] Notably, the induction of methuosis by this compound is independent of its CK2 inhibitory activity and is mediated through the activation of the Rac1 signaling pathway.[2]
Comparative In Vitro Efficacy
Preclinical studies have demonstrated the potent cytotoxic effects of this compound across a range of cancer cell lines. The following tables summarize the 50% growth inhibitory concentrations (IC50) and cell death-inducing concentrations (DC50) of this compound in comparison to CX-4945.
Table 1: Comparative IC50 Values of this compound and CX-4945 in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | CX-4945 IC50 (µM) | Reference |
| CEM | T-cell leukemia | 0.45 ± 0.05 | 0.58 ± 0.06 | [1] |
| U2OS | Osteosarcoma | 1.1 ± 0.1 | 1.3 ± 0.1 | [1] |
| 2008 | Ovarian Carcinoma | 0.9 ± 0.1 | 1.0 ± 0.1 | [1] |
| KCL22 | Chronic Myeloid Leukemia | Not Reported | ~1.5 | [1] |
| K562 | Chronic Myeloid Leukemia | Not Reported | ~2.0 | [1] |
Table 2: Comparative DC50 Values of this compound and CX-4945 in Drug-Sensitive (S) and -Resistant (R) Cell Lines
| Cell Line | This compound DC50 (µM) | CX-4945 DC50 (µM) | Reference |
| CEM-S | 0.8 ± 0.1 | 1.0 ± 0.1 | [1] |
| CEM-R | 0.9 ± 0.1 | 1.1 ± 0.1 | [1] |
| U2OS-S | 2.5 ± 0.3 | 2.8 ± 0.3 | [1] |
| U2OS-R | 2.7 ± 0.3 | 3.0 ± 0.3 | [1] |
In Vivo Preclinical Data
While published in vivo efficacy and toxicology data for this compound in mammalian models are scarce, a study utilizing a zebrafish model has demonstrated its ability to induce methuosis in a whole-organism setting.[2] This provides an early indication of its potential in vivo activity. For a comprehensive assessment of the therapeutic window, further studies determining the maximum tolerated dose (MTD), pharmacokinetic profile, and tumor growth inhibition in rodent xenograft models are necessary.
In contrast, the analog CX-4945 has undergone more extensive preclinical testing. Studies in mouse xenograft models of prostate cancer have shown that oral administration of CX-4945 leads to a dose-dependent inhibition of tumor growth and is well tolerated.[3] Pharmacokinetic analyses of CX-4945 in rats have revealed high oral bioavailability (>70%) and low clearance.[3] This more complete dataset for CX-4945 serves as a valuable reference point for the anticipated preclinical development path of this compound.
Signaling Pathways and Experimental Visualizations
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. Effects of the CK2 Inhibitors CX-4945 and this compound on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Janus" efficacy of this compound: CK2 inhibition and methuosis induction by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Efficacy of the CK2 Inhibitor CX-5011
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of CX-5011, a potent and selective inhibitor of Protein Kinase CK2, against other CK2 inhibitors and standard chemotherapeutic agents. The data presented herein is compiled from various preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.
Introduction to this compound and Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a ubiquitously expressed serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is frequently observed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[2][3] this compound is a small molecule inhibitor that demonstrates high selectivity and potency against CK2.[4] By inhibiting CK2, this compound disrupts key signaling pathways that promote cancer cell survival and proliferation, leading to apoptosis.[2][4] This guide cross-validates the anti-cancer effects of this compound in multiple cell lines and compares its performance with other relevant compounds.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) and drug concentration causing 50% cell death (DC50) values for this compound and its analogs, other CK2 inhibitors, and standard chemotherapeutic agents across a panel of cancer cell lines. Lower values indicate higher potency.
Table 1: Comparative Efficacy (DC50, µM) of CK2 Inhibitors in Leukemia and Osteosarcoma Cell Lines
| Cell Line | Cancer Type | This compound (48h) | CX-4945 (48h) |
| CEM (S) | T-cell Leukemia | 13.9 ± 1.2[5] | 6.9 ± 0.5[5] |
| CEM (R) | T-cell Leukemia (Drug-Resistant) | 12.6 ± 1.1[5] | 8.1 ± 0.7[5] |
| K562 (S) | Chronic Myelogenous Leukemia | 12.5 ± 0.9[5] | 5.8 ± 0.4[5] |
| K562 (R) | Chronic Myelogenous Leukemia (Imatinib-Resistant) | 10.1 ± 0.8[5] | 6.5 ± 0.5[5] |
| U2OS (S) | Osteosarcoma | >50[5] | 25.5 ± 2.1[5] |
| U2OS (R) | Osteosarcoma (Drug-Resistant) | >50[5] | 28.4 ± 2.5[5] |
| (S) - Sensitive; (R) - Resistant. Data from[5]. |
Table 2: Comparative Efficacy (IC50, µM) of Various Anti-Cancer Agents in Leukemia and Osteosarcoma Cell Lines
| Cell Line | Cancer Type | CX-4945 | TBB | DMAT | Doxorubicin | Cisplatin |
| Jurkat (T-ALL) | Acute T-cell Leukemia | ~0.1 (72h)[6] | 17 (DC50)[7] | 2.7 (DC50)[7] | - | - |
| U937 (AML) | Acute Myeloid Leukemia | ~10 (48h)[8] | - | - | - | - |
| THP-1 (AML) | Acute Myeloid Leukemia | ~10 (48h)[8] | - | - | - | - |
| Saos-2 | Osteosarcoma | - | - | - | 0.037 (6 days)[5] | 0.69 (6 days)[9] |
| U2OS | Osteosarcoma | - | - | - | - | 8.94 (24h)[10] |
| MG-63 | Osteosarcoma | - | - | - | 0.061 (6 days)[11] | 1.1 (6 days)[5] |
| Note: Experimental conditions (e.g., incubation time) may vary between studies, affecting direct comparability. TBB (4,5,6,7-tetrabromo-1H-benzotriazole) and DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) are other known CK2 inhibitors. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture cancer cell lines in appropriate media and conditions.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50/DC50 value.
-
Apoptosis Assay (Quantification of Cytoplasmic Nucleosomes)
This enzyme-linked immunosorbent assay (ELISA) quantitatively measures the cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) generated during apoptosis.
-
Cell Lysis:
-
After treatment with the compounds, harvest approximately 10,000 cells per determination.[5]
-
Resuspend the cell pellet in the provided lysis buffer and incubate for 30 minutes at room temperature to lyse the cells.
-
Centrifuge the lysate to pellet the nuclei, collecting the supernatant which contains the cytoplasmic fraction.
-
-
ELISA Procedure:
-
Add 20 µL of the cytoplasmic supernatant to a streptavidin-coated microplate well.
-
Add 80 µL of the immunoreagent, containing a mixture of anti-histone-biotin and anti-DNA-peroxidase (POD) antibodies, to each well.
-
Incubate for 2 hours at room temperature on a plate shaker. During this time, the anti-histone antibody binds to the histone component of the nucleosomes, and the anti-DNA-POD antibody binds to the DNA component. The biotinylated anti-histone antibody captures the complex to the streptavidin-coated plate.
-
Wash the wells three times with the provided wash buffer to remove unbound components.
-
-
Detection and Measurement:
-
Add 100 µL of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution to each well.
-
Incubate on a plate shaker until color development is sufficient for photometric analysis.
-
Measure the absorbance at 405 nm (with a reference wavelength of 490 nm).[2]
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of nucleosomes in the sample. Calculate the enrichment of nucleosomes in treated samples compared to control samples to quantify the level of apoptosis.
-
Western Blot for PARP Cleavage
This technique is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, by activated caspases.
-
Protein Extraction:
-
After compound treatment, harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PARP overnight at 4°C. This antibody should recognize both the full-length (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa) of PARP.[15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
The appearance of the 89 kDa cleaved PARP fragment and a corresponding decrease in the full-length 116 kDa band are indicative of apoptosis. Include a loading control, such as β-actin or GAPDH, to ensure equal protein loading across lanes.[11]
-
References
- 1. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin Resistance in Osteosarcoma: In vitro Validation of Candidate DNA Repair-Related Therapeutic Targets and Drugs for Tailored Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different susceptibility of osteosarcoma cell lines and primary cells to treatment with oncolytic adenovirus and doxorubicin or cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cisplatin selects for stem-like cells in osteosarcoma by activating Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addressing Doxorubicin Resistance in Bone Sarcomas Using Novel Drug-Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Machine learning based anti-cancer drug response prediction and search for predictor genes using cancer cell line gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MeSH Browser [meshb.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Disposal of CX-5011
The proper disposal of a potent research compound such as the kinase inhibitor CX-5011 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide outlines the essential steps for the safe management of this compound waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Determine the nature of the this compound waste. This can include the pure compound, solutions containing this compound, or contaminated labware such as gloves, pipette tips, and empty containers.[1][2]
-
A laboratory chemical is considered waste when it is no longer intended for use.[3]
-
Consult your institution's waste management guidelines to correctly classify the waste (e.g., hazardous chemical waste).[1]
-
-
Segregation of Waste:
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof waste container with a secure, screw-on cap.[1][2][5][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
Ensure the container is in good condition, free from cracks or rust.[3]
-
For liquid waste, leave at least 10% of headspace in the container to allow for expansion.[6]
-
For sharps waste (e.g., needles, contaminated broken glass), use a designated, puncture-resistant sharps container.[2][7]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[3][8]
-
The label must include the full chemical name "this compound" (avoiding abbreviations or formulas), the quantity of waste, and the date of waste generation.[8]
-
For mixtures, list each chemical component and its approximate percentage.[8]
-
Include the place of origin (e.g., department, room number) and the Principal Investigator's name and contact information.[8]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.[1][5][6]
-
The storage area should have secondary containment to capture any potential leaks or spills.[2]
-
Store hazardous chemicals below eye level and segregate them according to compatibility.[7]
-
Keep waste containers closed except when adding waste.[2][3][4]
-
-
Disposal and Waste Pickup:
-
Once the waste container is full or the institutional time limit for accumulation is approaching, submit a waste pickup request to your EHS department.[1][7]
-
Provide accurate information about the waste composition and quantity to ensure safe and compliant disposal by trained professionals.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
-
Summary of Handling and Disposal Information
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Waste Segregation | Segregate this compound waste from other waste streams. Keep solid and liquid waste separate.[1][2][4] |
| Waste Container | Use a chemically compatible, leak-proof container with a secure screw-on cap.[2][5][7] |
| Waste Labeling | Label with "Hazardous Waste," full chemical name, quantity, date, and PI information.[3][8] |
| Storage Location | Store in a designated, secure, and well-ventilated satellite accumulation area with secondary containment.[2][5][6] |
| Disposal Method | Arrange for pickup by the institution's Environmental Health and Safety (EHS) department for disposal as hazardous waste.[7][8] |
| Prohibited Disposal | Do not dispose of in regular trash or down the sanitary sewer.[8] |
General Workflow for Chemical Waste Disposal
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistical Information for Handling CX-5011
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, operation, and disposal of CX-5011, a potent and selective inhibitor of protein kinase CK2. Adherence to these procedures is vital to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to its potent biological activity, a comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Required Item | Specifications and Best Practices |
| Eye Protection | Safety Goggles | Should provide a complete seal around the eyes to protect against splashes and fine particles. Standard safety glasses are insufficient. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer glove immediately upon suspected contamination. |
| Body Protection | Disposable Gown over Lab Coat | A disposable, fluid-resistant gown should be worn over a standard laboratory coat to provide an additional layer of protection. |
| Respiratory Protection | N95 or higher Respirator | A fitted N95 respirator or a higher level of respiratory protection is required when handling the powdered form of this compound to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Prepare all necessary materials, including solvents, vials, and pipettes, and place them within the hood.
-
Weighing: If working with the solid form, use a precision balance inside the fume hood or within a containment glove box. Handle the powder with care to avoid generating dust.
-
Solubilization: this compound is soluble in DMSO.[1] When preparing solutions, add the solvent directly to the vial containing the this compound powder. Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
-
Experimental Use: Keep all containers of this compound sealed when not in use. When transferring solutions, use positive displacement pipettes to minimize aerosol generation.
-
Decontamination: After each procedure, thoroughly decontaminate the work area within the fume hood. Use a suitable laboratory cleaning agent to wipe down all surfaces.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental release and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Under no circumstances should this waste be poured down the drain.
-
Disposal Route: All this compound waste is classified as hazardous chemical waste and must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
This compound Mechanism of Action and Handling Workflow
This compound is a potent inhibitor of protein kinase CK2.[2] Its mechanism of action also involves the induction of a non-apoptotic form of cell death known as methuosis, which is mediated through the activation of the Rac1 signaling pathway.[3]
Caption: Dual signaling pathways of this compound: CK2 inhibition and Rac1-mediated methuosis.
The following diagram outlines the necessary workflow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
